Dapagliflozin-d5
Description
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHXJTBJCFBINQ-CAXKFZQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668210 | |
| Record name | (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204219-80-6 | |
| Record name | (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Dapagliflozin-d5 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dapagliflozin-d5, a deuterated analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, Dapagliflozin. This document details its primary application in research as an internal standard for quantitative bioanalysis, outlines the mechanism of action of its parent compound, and presents detailed experimental protocols and quantitative data from various studies.
Core Concepts: Understanding Dapagliflozin and its Deuterated Analog
Dapagliflozin is a medication used to treat type 2 diabetes, heart failure, and chronic kidney disease.[1][2] Its mechanism of action involves the inhibition of SGLT2 in the proximal tubules of the kidneys.[3][4] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[4][5]
This compound is a stable, isotopically labeled version of Dapagliflozin where five hydrogen atoms have been replaced with deuterium.[6][7] This modification results in a molecule with a higher molecular weight than the parent drug but with identical chemical properties and biological activity.[6] Its primary and critical role in research is to serve as an internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[8][9][10] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis as it corrects for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the measurement of Dapagliflozin in biological matrices.[10]
Mechanism of Action: The SGLT2 Signaling Pathway
Dapagliflozin exerts its therapeutic effects by targeting the SGLT2 protein located in the renal proximal tubule. The following diagram illustrates this signaling pathway.
Primary Use in Research: Bioanalytical Quantification
The principal application of this compound is as an internal standard for the accurate quantification of Dapagliflozin in biological samples such as plasma, serum, and urine.[10] This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Experimental Workflow: A Representative LC-MS/MS Method
The following diagram outlines a typical workflow for the quantification of Dapagliflozin in a biological matrix using this compound as an internal standard.
Experimental Protocols
Below are detailed methodologies synthesized from various published research articles for the quantification of Dapagliflozin in biological matrices.
Sample Preparation
1. Protein Precipitation (PPT): A common, rapid method for sample cleanup.[6]
-
To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing this compound at a known concentration.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
2. Solid-Phase Extraction (SPE): A more selective method that can provide cleaner extracts.[3]
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load the plasma sample (pre-treated with an acid, if necessary) onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elute Dapagliflozin and this compound with a suitable elution solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid or ammonia).
-
Evaporate the eluate to dryness and reconstitute as described for PPT.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following tables summarize typical LC-MS/MS conditions for the analysis of Dapagliflozin.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A gradient elution is typically used to separate the analyte from matrix components. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Typical Conditions |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode.[3] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Dapagliflozin) | Varies depending on adduct formation (e.g., [M+NH4]+, [M+H]+, [M-H]-). A common transition is m/z 426.1 -> 167.1. |
| MRM Transition (this compound) | m/z 431.1 -> 167.1 (assuming a +5 Da shift) |
| Ion Source Temperature | 500 - 600 °C |
| Ion Spray Voltage | 4500 - 5500 V |
Quantitative Data Summary
The following tables present a summary of quantitative data from various bioanalytical methods developed for Dapagliflozin using a deuterated internal standard.
Table 3: Method Validation Parameters
| Parameter | Reported Range/Value | Reference |
| Linearity Range | 1 - 500 ng/mL | [11] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [11] |
| Intra-day Precision (%CV) | < 15% | [11] |
| Inter-day Precision (%CV) | < 15% | [11] |
| Accuracy (% Bias) | Within ±15% | [11] |
| Extraction Recovery | > 85% | [9] |
Table 4: Pharmacokinetic Parameters of Dapagliflozin (10 mg oral dose)
| Parameter | Mean Value | Unit | Reference |
| Cmax (Peak Plasma Concentration) | 100 - 150 | ng/mL | [12] |
| Tmax (Time to Peak Concentration) | 1 - 2 | hours | [12] |
| AUC (Area Under the Curve) | 800 - 1200 | ng·h/mL | [12] |
| t1/2 (Half-life) | ~12.9 | hours | [12] |
Conclusion
This compound is an indispensable tool for researchers and drug development professionals involved in the study of Dapagliflozin. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic assessments and other quantitative studies. The methodologies and data presented in this guide provide a comprehensive resource for the development and validation of robust bioanalytical methods for Dapagliflozin.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma. | Semantic Scholar [semanticscholar.org]
- 3. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsart.com [ijsart.com]
- 6. 47.94.85.12:8889 [47.94.85.12:8889]
- 7. A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation | Semantic Scholar [semanticscholar.org]
- 8. research.rug.nl [research.rug.nl]
- 9. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dapagliflozin-d5: Chemical Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has emerged as a cornerstone in the management of type 2 diabetes mellitus. Its deuterated analog, Dapagliflozin-d5, serves as an invaluable tool in pharmacokinetic and metabolic studies, enabling precise quantification as an internal standard in mass spectrometry-based bioanalysis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Furthermore, it outlines representative experimental protocols for its synthesis, purification, and analysis, and visualizes key pathways and workflows to support researchers in its application.
Chemical Structure and Properties
This compound is a deuterated version of Dapagliflozin, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This isotopic labeling minimally alters the chemical properties of the molecule while providing a distinct mass shift, making it an ideal internal standard for mass spectrometry.
The chemical structure of this compound is presented below:
(1S)-1,5-anhydro-1-C-[4-chloro-3-[[4-(ethoxy-1,1,2,2,2-d5)phenyl]methyl]phenyl]-D-glucitol
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₀D₅ClO₆ | [1][2][3] |
| Molecular Weight | 413.90 g/mol | [1][2] |
| CAS Number | 1204219-80-6 | [1][2] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMF, DMSO, and Ethanol (≥ 30 mg/mL) | [1][4] |
| Storage Temperature | -20°C | [3][4] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. While specific spectra for the deuterated compound are often provided by suppliers upon request, representative data for the parent compound, Dapagliflozin, are widely available and can be used for comparison.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H NMR spectra for Dapagliflozin are available in public databases such as DrugBank.[5][6] These can be used as a reference for interpreting the spectra of this compound, where the key difference would be the absence of signals corresponding to the ethyl protons.
-
Mass Spectrometry (MS): As an internal standard, the mass spectrum of this compound is of primary importance. The isotopic labeling results in a mass shift of +5 Da compared to the unlabeled Dapagliflozin. LC-MS/MS methods have been developed for the quantification of Dapagliflozin, and these typically utilize a deuterated internal standard like this compound.[7][8][9][10][11]
Mechanism of Action: SGLT2 Inhibition
Dapagliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) located in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.
Signaling Pathway of SGLT2 Inhibition
By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose and sodium from the renal tubules back into the bloodstream, leading to increased urinary glucose and sodium excretion. This action has several downstream effects that contribute to its glycemic control and cardiovascular benefits. The signaling pathway is depicted in the following diagram.
Caption: Signaling pathway of this compound via SGLT2 inhibition.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound generally follows the synthetic routes established for Dapagliflozin, with the introduction of the deuterated ethyl group at an appropriate step. A general synthetic workflow is outlined below. While specific, detailed protocols for the deuterated analog are proprietary, the following represents a plausible multi-step synthesis based on available literature for Dapagliflozin.[12][13][14][15]
Caption: General synthetic workflow for this compound.
A representative, though not exhaustive, protocol would involve:
-
Friedel-Crafts acylation of a suitable aromatic precursor.[14]
-
Reduction of the resulting ketone.[14]
-
Condensation with a protected gluconolactone derivative.[13]
-
Alkylation with deuterated iodoethane to introduce the d5-ethoxy group.
-
Deprotection of the glucose moiety to yield the final product.[13]
Purification of this compound
Purification of the crude product is critical to ensure high purity for its use as an analytical standard. Common purification techniques include:
-
Column Chromatography: Using silica gel and a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the desired product from impurities.
-
Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the mother liquor. Solvents such as ethanol, ethyl acetate, or mixtures with water or heptane have been reported for the purification of Dapagliflozin.[16]
Analytical Methods: LC-MS/MS
The primary application of this compound is as an internal standard for the quantification of Dapagliflozin in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A typical workflow for such an analysis is as follows:
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS No- 1204219-80-6 | Simson Pharma Limited [simsonpharma.com]
- 3. This compound | CAS 1204219-80-6 | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dapagliflozin(461432-26-8) 1H NMR [m.chemicalbook.com]
- 7. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation | Semantic Scholar [semanticscholar.org]
- 9. ijsart.com [ijsart.com]
- 10. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iosrphr.org [iosrphr.org]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. ias.ac.in [ias.ac.in]
- 14. CN104478839A - Synthesis method of dapagliflozin - Google Patents [patents.google.com]
- 15. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 16. EP3049397A1 - Process for the purification of dapagliflozin - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis and Characterization of Dapagliflozin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Dapagliflozin-d5, a deuterated analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, Dapagliflozin. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance spectroscopy.[1][2][3]
Introduction to Dapagliflozin and Its Deuterated Analog
Dapagliflozin is a potent and selective SGLT2 inhibitor used in the management of type 2 diabetes. It lowers blood glucose levels by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. This compound, with a molecular formula of C21H20D5ClO6 and a molecular weight of approximately 413.90 g/mol , is structurally identical to Dapagliflozin except for the substitution of five hydrogen atoms with deuterium on the ethyl group of the ethoxybenzyl moiety.[1][2] This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for bioanalytical assays.
Synthesis of this compound
The logical workflow for the synthesis of this compound is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(Ethoxy-d5)benzaldehyde
This step involves a Williamson ether synthesis, a well-established method for forming ethers.[4][5][6]
-
Materials: 4-Hydroxybenzaldehyde, Ethyl-d5 iodide (commercially available), Potassium carbonate (K2CO3), N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of 4-hydroxybenzaldehyde in dry DMF, add anhydrous K2CO3. Stir the mixture at room temperature for 30 minutes. Add Ethyl-d5 iodide dropwise to the reaction mixture. Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). After completion, cool the mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-(ethoxy-d5)benzaldehyde. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of 4-(Ethoxy-d5)benzaldehyde to 4-(Ethoxy-d5)benzyl alcohol
-
Materials: 4-(Ethoxy-d5)benzaldehyde, Sodium borohydride (NaBH4), Methanol.
-
Procedure: Dissolve 4-(ethoxy-d5)benzaldehyde in methanol and cool the solution to 0 °C in an ice bath. Add NaBH4 portion-wise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-(ethoxy-d5)benzyl alcohol, which can be used in the next step without further purification if of sufficient purity.
Step 3: Synthesis of 4-Bromo-1-chloro-2-(4-(ethoxy-d5)benzyl)benzene
This step involves the coupling of the deuterated benzyl alcohol with a suitable brominated and chlorinated aromatic ring.
-
Materials: 4-(Ethoxy-d5)benzyl alcohol, 2-bromo-5-chlorotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4).
-
Procedure: A mixture of 2-bromo-5-chlorotoluene, NBS, and a catalytic amount of AIBN in CCl4 is refluxed for several hours. The reaction is monitored by gas chromatography (GC) or TLC. After completion, the reaction mixture is cooled, and the succinimide is filtered off. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude 4-bromo-1-chloro-2-(bromomethyl)benzene is then reacted with the Grignard reagent prepared from 4-(ethoxy-d5)benzyl alcohol to yield the final intermediate.
Step 4: Coupling with Protected Glucolactone and Deprotection
-
Materials: 4-Bromo-1-chloro-2-(4-(ethoxy-d5)benzyl)benzene, n-Butyllithium (n-BuLi), 2,3,4,6-tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone, Methanol, Methane sulfonic acid, Triethylsilane (Et3SiH), Boron trifluoride etherate (BF3·OEt2), Dichloromethane (DCM).
-
Procedure: The aryl bromide from the previous step is dissolved in a mixture of toluene and THF and cooled to a low temperature (e.g., -78 °C). n-BuLi is added dropwise to perform a lithium-halogen exchange. The protected glucolactone is then added, and the reaction is stirred for several hours. The reaction is quenched with a solution of methane sulfonic acid in methanol. The resulting intermediate is then reduced using triethylsilane in the presence of boron trifluoride etherate in dichloromethane. Finally, deprotection of the silyl ethers is typically achieved under acidic or fluoride-mediated conditions to yield this compound. The final product is purified by column chromatography or recrystallization.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed using a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound.
Table 1: Representative HPLC Method Parameters for this compound
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 224 nm |
| Injection Volume | 10 µL |
Note: This is a representative method and may require optimization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and isotopic labeling of this compound.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | The spectrum is expected to be similar to that of Dapagliflozin, with the notable absence of the quartet at ~4.0 ppm and the triplet at ~1.4 ppm corresponding to the -OCH2CH3 group. |
| ¹³C NMR | The spectrum will be similar to Dapagliflozin, but the signals for the ethyl carbons will be observed as multiplets due to C-D coupling, and their intensity will be significantly lower. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z ≈ 414.9. The isotopic cluster will show a +5 Da shift compared to unlabeled Dapagliflozin. |
Note: Actual chemical shifts and m/z values may vary depending on the instrumentation and experimental conditions. The data presented here are for illustrative purposes.
A more detailed, though still representative, set of characterization data is provided in the tables below.
Table 3: Representative ¹H NMR Data (400 MHz, CDCl₃) for Dapagliflozin (Non-deuterated)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.25 | m | 3H | Ar-H |
| 7.10 | d | 2H | Ar-H |
| 6.80 | d | 2H | Ar-H |
| 4.15 - 3.95 | m | 4H | Ar-CH₂-Ar, -OCH₂CH₃ |
| 3.90 - 3.40 | m | 6H | Glucose protons |
| 1.40 | t | 3H | -OCH₂CH₃ |
For this compound, the signals at ~4.0 ppm (quartet) and ~1.4 ppm (triplet) would be absent.
Table 4: Representative Mass Spectrometry Data (ESI+) for this compound
| m/z | Relative Intensity (%) | Assignment |
| 414.9 | 100 | [M+H]⁺ |
| 436.9 | 80 | [M+Na]⁺ |
| 235.1 | 45 | Fragment ion |
Fragmentation patterns will be similar to Dapagliflozin, with a +5 Da shift for fragments containing the deuterated ethoxy group.
Mechanism of Action: SGLT2 Inhibition Signaling Pathway
Dapagliflozin exerts its therapeutic effects by selectively inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. This primary action leads to a cascade of downstream effects that contribute to its glycemic control and cardiovascular benefits. The inhibition of SGLT2 leads to a reduction in intracellular glucose and sodium, which is thought to activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[7] These pathways are crucial regulators of cellular energy metabolism and have been implicated in the beneficial cardiovascular effects of SGLT2 inhibitors. Furthermore, SGLT2 inhibition has been shown to modulate the activity of hypoxia-inducible factors (HIFs), such as HIF-2α, which play a role in cellular adaptation to low oxygen levels and have been linked to inflammation and fibrosis.[8][9][10]
Caption: Simplified signaling pathway of Dapagliflozin-mediated SGLT2 inhibition.
Conclusion
This compound is an indispensable tool for the preclinical and clinical development of Dapagliflozin and other SGLT2 inhibitors. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. Thorough characterization using modern analytical techniques is crucial to ensure its identity, purity, and isotopic enrichment. Understanding the downstream signaling effects of SGLT2 inhibition provides valuable insights into the pleiotropic benefits of this class of drugs. This guide serves as a foundational resource for researchers and professionals working in the field of diabetes and cardiovascular drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1204219-80-6 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Dapagliflozin targets SGLT2/SIRT1 signaling to attenuate the osteogenic transdifferentiation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SGLT2 inhibitor dapagliflozin attenuates cardiac fibrosis and inflammation by reverting the HIF-2α signaling pathway in arrhythmogenic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dapagliflozin targets SGLT2/SIRT1 signaling to attenuate the osteogenic transdifferentiation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dapagliflozin vs. Dapagliflozin-d5: A Technical Guide for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has become a cornerstone in the management of type 2 diabetes and has shown significant benefits in heart failure and chronic kidney disease.[1] Its mechanism of action involves the inhibition of glucose reabsorption in the proximal renal tubules, leading to increased urinary glucose excretion.[2] In the realm of in vitro research, understanding the metabolic fate and cellular effects of Dapagliflozin is crucial for elucidating its full therapeutic potential and identifying potential off-target effects. The use of isotopically labeled analogs, such as Dapagliflozin-d5, offers a powerful tool for these investigations, particularly in pharmacokinetic and metabolic studies.
This technical guide provides an in-depth comparison of Dapagliflozin and its deuterated analog, this compound, for their application in in vitro studies. It covers their core properties, detailed experimental protocols, and the key signaling pathways influenced by Dapagliflozin.
Core Compound Properties: Dapagliflozin and this compound
The primary rationale for using this compound in research is to leverage the kinetic isotope effect. The replacement of hydrogen atoms with deuterium at specific sites of metabolic activity can slow down the rate of enzymatic metabolism, particularly those mediated by cytochrome P450 (CYP) enzymes.[1] This can lead to a more stable compound in vitro, allowing for a clearer assessment of its direct effects on cellular targets without the confounding influence of rapid metabolic breakdown. This compound is primarily intended for use as an internal standard for the quantification of Dapagliflozin in samples using mass spectrometry-based methods.[3]
| Property | Dapagliflozin | This compound | Reference(s) |
| Molecular Formula | C21H25ClO6 | C21H20D5ClO6 | [3] |
| Molecular Weight | 408.88 g/mol | 413.91 g/mol | [3][4] |
| Primary In Vitro Use | Investigating SGLT2 inhibition, cellular signaling, metabolism, and off-target effects. | Internal standard for Dapagliflozin quantification; potentially for metabolic stability studies. | [3][5] |
| Metabolism | Primarily via UGT1A9-mediated glucuronidation. Minor pathways include hydroxylation and O-deethylation by CYP enzymes. | Expected to have a slower rate of metabolism at the deuterated sites due to the kinetic isotope effect. | [1][6] |
| SGLT2 Inhibition | Potent and selective inhibitor. | Expected to have similar or identical SGLT2 inhibitory activity as the parent compound. | [5] |
| Physicochemical Properties | White to off-white powder, soluble in organic solvents. | White to off-white solid. | [3] |
Key In Vitro Experimental Protocols
Detailed methodologies are essential for reproducible and reliable in vitro studies. Below are protocols for key experiments relevant to the investigation of Dapagliflozin and this compound.
SGLT2 Inhibition Assay
This assay determines the potency of the test compound in inhibiting the SGLT2 transporter.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing human SGLT2 (hSGLT2).
-
Substrate: Radiolabeled α-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog.
-
Protocol:
-
Seed hSGLT2-expressing HEK293 cells in a 96-well plate and culture until confluent.
-
Wash the cells with a sodium-containing buffer.
-
Pre-incubate the cells with varying concentrations of Dapagliflozin, this compound, or vehicle control for 15-30 minutes at 37°C.
-
Initiate uptake by adding [14C]AMG to the wells and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
In Vitro Metabolic Stability Assay
This assay assesses the rate at which the compound is metabolized by liver enzymes.
-
System: Human liver microsomes or cryopreserved human hepatocytes.
-
Cofactor: NADPH regenerating system (for CYP-mediated metabolism) and UDPGA (for UGT-mediated metabolism).
-
Protocol:
-
Pre-warm a suspension of human liver microsomes or hepatocytes to 37°C.
-
Add Dapagliflozin or this compound to the suspension at a known concentration.
-
Initiate the metabolic reaction by adding the appropriate cofactor.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a suitable solvent (e.g., ice-cold acetonitrile).
-
Analyze the remaining concentration of the parent compound in the samples using LC-MS/MS, with the other compound (Dapagliflozin or this compound) as the internal standard.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of each compound.
-
Caco-2 Permeability Assay
This assay evaluates the potential for intestinal absorption of a compound.
-
Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with characteristics of intestinal enterocytes.
-
Protocol:
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21-28 days to allow for differentiation and formation of a tight monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound (Dapagliflozin or this compound) to the apical (AP) side of the monolayer.
-
At specified time intervals, collect samples from the basolateral (BL) side.
-
To assess efflux, add the compound to the BL side and collect samples from the AP side.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both AP to BL and BL to AP transport. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests active efflux.
-
Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) Inhibition Assays
These assays determine if the test compound inhibits major drug-metabolizing enzymes.
-
System: Human liver microsomes and specific recombinant human CYP or UGT enzymes.
-
Probes: Specific substrates for each CYP and UGT isoform that produce a fluorescent or mass-spectrometry detectable metabolite.
-
Protocol:
-
Incubate human liver microsomes or recombinant enzymes with a specific probe substrate in the presence of varying concentrations of the test compound (Dapagliflozin or this compound).
-
Initiate the reaction by adding the appropriate cofactor (NADPH for CYPs, UDPGA for UGTs).
-
After a defined incubation period, terminate the reaction.
-
Measure the formation of the metabolite using a fluorometer or LC-MS/MS.
-
Calculate the IC50 value for the inhibition of each enzyme. A study has shown that Dapagliflozin inhibits UGT1A9 with a Ki of 12-15 µM.[7]
-
Signaling Pathways and Experimental Workflows
Dapagliflozin's effects extend beyond SGLT2 inhibition, influencing several intracellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding its multifaceted actions.
Signaling Pathways
References
- 1. Dapagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro characterization and pharmacokinetics of dapagliflozin (BMS-512148), a potent sodium-glucose cotransporter type II inhibitor, in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1204219-80-6 [chemicalbook.com]
- 4. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Inhibition of Human UDP-Glucuronosyltransferase Enzymes by Canagliflozin and Dapagliflozin: Implications for Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for High-Purity Dapagliflozin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers of high-purity Dapagliflozin-d5, including a comparative analysis of product specifications. It further details experimental protocols for the quality control and analysis of this compound, drawing from publicly available data and scientific literature.
Commercial Availability of High-Purity this compound
This compound, a deuterated analog of the SGLT2 inhibitor Dapagliflozin, is a critical internal standard for pharmacokinetic and metabolic studies. Several reputable suppliers offer this compound in high purity. The following table summarizes the specifications from prominent commercial sources.
| Supplier | Product Number | Purity Specification | Isotopic Enrichment | Certificate of Analysis |
| MedChemExpress | HY-10450S | 98.06% | Not explicitly stated | --INVALID-LINK-- |
| Cayman Chemical | 22611 | ≥99% deuterated forms (d1-d5) | ≥99% | --INVALID-LINK-- |
| LGC Standards | TRC-D185372-1MG | >95% (HPLC) | Not explicitly stated | --INVALID-LINK-- |
| Simson Pharma | Accompanied by CoA | Not explicitly stated | --INVALID-LINK-- | |
| Expert Synthesis Solutions (ESS) | ESS0569 | 99.0% by HPLC | 99.7% atom D | --INVALID-LINK-- |
| Sussex Research | SI040030 | >95% (HPLC) | >95% | --INVALID-LINK-- |
Experimental Protocols for Quality Control and Analysis
The quality and purity of this compound are typically assessed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following are composite protocols based on published analytical methods.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the chemical purity of this compound.
2.1.1. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., Develosil ODS HG-5, 5 µm, 15 cm x 4.6 mm i.d.)
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Phosphate buffer (0.02M, pH 3.6) in a 45:55 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 255 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
2.1.2. Preparation of Solutions
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade methanol. Further dilute 1 mL of this solution to 10 mL with methanol to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution using the this compound sample to be tested.
2.1.3. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
The purity is calculated by comparing the peak area of the principal peak in the sample chromatogram to the total area of all peaks, or by comparing it against the peak area of the reference standard.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is commonly used for the quantification of Dapagliflozin in biological matrices, utilizing this compound as an internal standard.
2.2.1. Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode.
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like formic acid or ammonium acetate.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
MRM Transitions:
-
Dapagliflozin: Monitor the appropriate precursor to product ion transition.
-
This compound: Monitor the appropriate precursor to product ion transition, which will be shifted by +5 Da compared to the unlabeled compound.
-
2.2.2. Sample Preparation (from plasma)
-
To a 100 µL aliquot of plasma, add the this compound internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., methanol or acetonitrile).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
2.2.3. Calibration and Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Dapagliflozin) to the peak area of the internal standard (this compound) against the concentration of the analyte. The concentration of Dapagliflozin in the unknown samples is then determined from this calibration curve.
Visualizing the Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of a high-purity this compound batch.
Caption: Quality Control Workflow for High-Purity this compound.
Signaling Pathways and Experimental Logic
While this compound itself is primarily used as an analytical standard and not for direct pharmacological studies, its unlabeled counterpart, Dapagliflozin, acts on the Sodium-Glucose Co-transporter 2 (SGLT2). The following diagram illustrates the mechanism of action of Dapagliflozin.
Caption: Mechanism of Action of Dapagliflozin via SGLT2 Inhibition.
Dapagliflozin-d5: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Dapagliflozin-d5, a deuterated analog of the SGLT2 inhibitor Dapagliflozin. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled internal standards for pharmacokinetic and metabolic studies. This document outlines the key physicochemical properties, a detailed experimental protocol for its use in bioanalytical assays, and the relevant biological pathway of its non-deuterated counterpart.
Physicochemical Properties of this compound
This compound is a stable, isotopically labeled form of Dapagliflozin, designed for use as an internal standard in quantitative analysis.[1] The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, without altering the chemical behavior of the molecule during sample preparation and analysis.
| Property | Value | References |
| CAS Number | 1204219-80-6 | [1][2][3][4][5] |
| Molecular Formula | C₂₁H₂₀D₅ClO₆ | [1][2][4][5] |
| Molecular Weight | 413.9 g/mol | [1][2][3][4][5][6] |
| Synonyms | BMS 512148-D5, (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol-D5 | [2][3][5] |
| Purity | >95% (HPLC) | [2] |
Mechanism of Action of Dapagliflozin
This compound is used to quantify Dapagliflozin. The therapeutic effects of Dapagliflozin are derived from its ability to inhibit the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. The following diagram illustrates this signaling pathway.
Diagram of Dapagliflozin's SGLT2 inhibition pathway.
Experimental Protocol: Quantification of Dapagliflozin in Human Plasma using LC-MS/MS
The following protocol details a typical workflow for the quantification of Dapagliflozin in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.
1. Materials and Reagents
-
Dapagliflozin analytical standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well collection plates
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Dapagliflozin and this compound in methanol.
-
Working Solutions: Serially dilute the Dapagliflozin stock solution with 50:50 acetonitrile:water to prepare calibration curve (CC) working solutions. Prepare separate quality control (QC) working solutions at low, medium, and high concentrations.
-
Spiking: Spike blank human plasma with the CC and QC working solutions to create calibration standards and QC samples. Add the this compound internal standard working solution to all samples (except blanks) to a final concentration of 50 ng/mL.
3. Sample Preparation: Solid Phase Extraction (SPE)
-
Condition the SPE cartridges with methanol followed by water.
-
Load 100 µL of plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic wash solution (e.g., 5% methanol in water).
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Dapagliflozin from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Multiple Reaction Monitoring (MRM) transitions:
-
Dapagliflozin: Q1/Q3 (e.g., m/z 409.1 -> 167.1)
-
This compound: Q1/Q3 (e.g., m/z 414.1 -> 172.1)
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for both Dapagliflozin and this compound.
-
Calculate the peak area ratio (Dapagliflozin / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Dapagliflozin in the QC and unknown samples from the calibration curve.
The following diagram outlines the experimental workflow.
Workflow for Dapagliflozin quantification using LC-MS/MS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 1204219-80-6 | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | CAS 1204219-80-6 | LGC Standards [lgcstandards.com]
- 5. This compound | CAS No- 1204219-80-6 | Simson Pharma Limited [simsonpharma.com]
- 6. This compound | TargetMol [targetmol.com]
Navigating Precision: A Technical Guide to Isotopic Purity Requirements for Dapagliflozin-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, the accuracy and reliability of quantitative assays are paramount. Stable isotope-labeled internal standards are the cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) methods, ensuring precise quantification of analytes in complex biological matrices. This technical guide provides an in-depth exploration of the isotopic purity requirements for Dapagliflozin-d5, a commonly used internal standard for the analysis of the SGLT2 inhibitor, Dapagliflozin.
The Critical Role of Isotopic Purity
This compound is intended to be chemically identical to Dapagliflozin, with the exception of five deuterium atoms replacing five hydrogen atoms on the ethoxy group. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. However, the presence of isotopic impurities, particularly the unlabeled analyte (d0), in the internal standard can significantly compromise assay accuracy.
The primary concerns arising from isotopic impurities are:
-
Cross-Contribution to the Analyte Signal: The presence of unlabeled Dapagliflozin (d0) as an impurity in the this compound internal standard will contribute to the signal measured for the analyte. This leads to an overestimation of the analyte's concentration, a bias that is particularly pronounced at the lower limit of quantification (LLOQ).
-
Non-Linearity of Calibration Curves: Significant isotopic cross-contribution can result in non-linear calibration curves, complicating data analysis and potentially leading to inaccurate quantification across the dynamic range of the assay.
Regulatory and Industry Expectations
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) emphasize the importance of well-characterized reference standards, including internal standards. While specific percentage limits for isotopic purity are not universally mandated in a single guidance document, the expectation is that the internal standard is of high isotopic purity and that any potential for interference is thoroughly evaluated during method validation.
The general industry consensus, driven by the need for high-quality bioanalytical data, has established benchmark requirements for stable isotope-labeled internal standards.
Quantitative Purity Specifications for this compound
The suitability of a this compound internal standard is defined by its chemical and isotopic purity. The following table summarizes the generally accepted and commercially available specifications for this compound.
| Purity Parameter | Recommended Specification | Commercially Available Specifications (Typical) | Rationale |
| Chemical Purity | >98% | >95% to >98% (HPLC) | Ensures that the internal standard is free from other chemical impurities that could interfere with the analysis or degrade over time. |
| Isotopic Enrichment | ≥98% | ≥98% | Indicates the percentage of the internal standard that is the desired d5 isotopologue. |
| Isotopic Purity (d5) | ≥99% (of all deuterated forms) | ≥99% deuterated forms (d1-d5) | Specifies the proportion of the desired d5 isotopologue relative to other deuterated forms (d1, d2, d3, d4). |
| Unlabeled Analyte (d0) | As low as possible, ideally <0.1% | Often not explicitly stated, but can be inferred from isotopic enrichment. Should be assessed by the user. | The most critical impurity, as it directly contributes to the analyte signal, causing a positive bias in results. |
Experimental Protocols for Purity Assessment
Verifying the isotopic purity of this compound is a critical step before its use in regulated bioanalytical studies. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this assessment.
Isotopic Purity and Enrichment Analysis by LC-HRMS
This protocol outlines a general procedure for determining the isotopic enrichment and the level of unlabeled Dapagliflozin (d0) in a this compound standard using Liquid Chromatography-High Resolution Mass Spectrometry.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Prepare a dilution series of the stock solution to determine the optimal concentration for analysis, ensuring a strong signal without detector saturation.
-
-
LC-HRMS System and Conditions:
-
LC System: A UHPLC system capable of gradient elution.
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution suitable for retaining and eluting Dapagliflozin.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
HRMS System: An Orbitrap or TOF mass spectrometer capable of a resolution of at least 30,000.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (Dapagliflozin can be detected in both, though negative mode may be preferred to avoid certain adducts).
-
Scan Mode: Full scan mode with a mass range that includes the molecular ions of both Dapagliflozin and this compound.
-
-
Data Acquisition and Analysis:
-
Acquire the full scan mass spectrum of the this compound standard.
-
Extract the ion chromatograms for the theoretical exact masses of the relevant isotopologues (d0 to d5).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic distribution by expressing the peak area of each isotopologue as a percentage of the total peak area of all isotopologues.
-
The isotopic enrichment is the percentage of the d5 isotopologue. The percentage of the d0 isotopologue represents the level of unlabeled analyte impurity.
-
Structural Integrity and Isotopic Enrichment by NMR
NMR spectroscopy provides complementary information to HRMS, confirming the position of the deuterium labels and offering another method for quantifying isotopic enrichment.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of the this compound standard in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The concentration should be adequate for obtaining a good signal-to-noise ratio.
-
-
NMR System and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To identify and integrate the signals of the remaining protons. The absence or significant reduction of the signals corresponding to the ethoxy group confirms the location of the deuterium labels.
-
²H NMR (Deuterium NMR): To directly observe the deuterium signals. The chemical shifts should correspond to the proton signals of the ethoxy group.
-
-
Quantitative NMR (qNMR):
-
For ¹H NMR, a known amount of an internal calibration standard with a distinct, non-overlapping signal is added to the sample.
-
Spectra are acquired under quantitative conditions (i.e., with a long relaxation delay).
-
The integral of the residual proton signals in the ethoxy group is compared to the integral of the calibration standard to quantify the level of incomplete deuteration.
-
-
Visualization of Key Processes
Workflow for Isotopic Purity Assessment
The following diagram illustrates the workflow for a comprehensive assessment of the isotopic purity of a this compound internal standard.
Caption: Workflow for the assessment of this compound isotopic purity.
Impact of d0 Impurity on Analyte Quantification
This diagram illustrates the logical relationship between the presence of unlabeled analyte (d0) in the internal standard and the resulting bias in the quantification of the analyte.
Navigating the Analytical Landscape of Dapagliflozin-d5: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Dapagliflozin-d5, a critical deuterated internal standard for the quantification of the SGLT2 inhibitor, Dapagliflozin. Tailored for researchers, scientists, and drug development professionals, this document outlines key physicochemical properties, detailed experimental protocols for solubility and stability assessment, and potential degradation pathways to ensure accurate and reliable analytical outcomes.
Physicochemical Properties of this compound
This compound is a deuterated analog of Dapagliflozin, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Dapagliflozin in various biological matrices.
| Property | Value |
| Chemical Name | (1S)-1,5-anhydro-1-C-[4-chloro-3-[[4-(ethoxy-1,1,2,2,2-d5)phenyl]methyl]phenyl]-D-glucitol |
| Molecular Formula | C₂₁H₂₀D₅ClO₆ |
| Molecular Weight | 413.9 g/mol |
| Appearance | White to off-white solid |
| Storage (Solid) | Stable for ≥2 years at 4°C. Also cited as stable for 3 years at -20°C and 2 years at 4°C.[1][2] The compound is noted to be hygroscopic.[1] |
| Storage (Solution) | Stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[2] |
Solubility Profile
The solubility of this compound in common laboratory solvents is a crucial parameter for the preparation of stock solutions and experimental assays. The following table summarizes the available solubility data.
| Solvent | Solubility (approx.) | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL | 72.48 mM | It is recommended to use newly opened DMSO as its hygroscopic nature can impact solubility.[2] |
| Ethanol | ≥ 30 mg/mL | 72.48 mM | When preparing stock solutions in organic solvents, it is advised to purge the solvent with an inert gas.[1] |
| Dimethylformamide (DMF) | ≥ 30 mg/mL | 72.48 mM | Similar to other organic solvents, purging with an inert gas is recommended for stock solution preparation.[1][2] |
| Methanol | Soluble | - | While specific quantitative data is not provided, Dapagliflozin (the parent compound) is known to be soluble in methanol.[3] |
| Water/Aqueous Buffers | Sparingly Soluble | - | For the parent compound Dapagliflozin, solubility in a 1:1 solution of ethanol:PBS (pH 7.2) is approximately 0.5 mg/mL. It is not recommended to store aqueous solutions for more than one day.[4] |
Stability and Degradation Pathways
Understanding the stability of this compound is paramount for accurate quantification and interpretation of experimental results. As a solid, this compound demonstrates good long-term stability when stored under appropriate conditions.[1][2] However, like its parent compound, it can be susceptible to degradation under certain stress conditions.
Forced degradation studies on Dapagliflozin have identified several key degradation pathways:
-
Acid Hydrolysis: Significant degradation has been observed under acidic conditions.[5]
-
Oxidative Degradation: The molecule is susceptible to oxidation.[6]
-
Photodegradation: Exposure to light can lead to the formation of degradation products.[6]
-
Thermal and Humidity Stress: Degradation can occur under conditions of high temperature and humidity.[5]
It is important to note that Dapagliflozin has been found to be relatively stable under neutral and alkaline hydrolysis conditions.[5]
Experimental Protocols
The following sections detail standardized methodologies for the determination of solubility and stability of pharmaceutical compounds like this compound.
Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound solid
-
Solvent of interest (e.g., DMSO, ethanol, water)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
Procedure:
-
Add an excess amount of this compound solid to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker or vortex mixer.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to separate the undissolved solid from the supernatant.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original solubility based on the dilution factor.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. These studies are typically performed according to the International Council for Harmonisation (ICH) guidelines.
Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (for acid hydrolysis)
-
Sodium hydroxide (NaOH) solution (for base hydrolysis)
-
Hydrogen peroxide (H₂O₂) solution (for oxidative degradation)
-
Temperature-controlled oven (for thermal degradation)
-
Photostability chamber (for photolytic degradation)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Preparation of Samples: Prepare solutions of this compound in the chosen solvent at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to the sample solution (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Add NaOH to the sample solution (e.g., 0.1 M NaOH) and incubate at a specific temperature for a defined period.
-
Oxidative Degradation: Add H₂O₂ to the sample solution (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug or its solution to elevated temperatures (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.
-
Use a PDA detector to check for peak purity and a MS detector to help identify the mass of potential degradation products.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the solubility and stability of this compound.
Caption: Workflow for Solubility and Stability Testing of this compound.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. Development and validation of a stability-indicating RP-HPLC method for simultaneous determination of dapagliflozin and saxagliptin in fixed-dose combination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. sphinxsai.com [sphinxsai.com]
Navigating the Labyrinth: A Technical Guide to Regulatory Guidelines for Deuterated Standards in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical research and drug development, the pursuit of accurate and reliable bioanalytical data is paramount. The use of deuterated internal standards in mass spectrometry-based bioanalysis has become the gold standard, endorsed by regulatory bodies for its ability to enhance assay precision and accuracy. This in-depth technical guide provides a comprehensive overview of the regulatory framework, experimental protocols, and practical considerations for the use of deuterated standards in clinical research.
The Regulatory Imperative: A Harmonized Approach
Major regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being the most common, in quantitative bioanalytical methods. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a unified framework, ensuring the quality and consistency of bioanalytical data supporting regulatory submissions.[1]
The core principle behind this preference lies in the ability of a deuterated standard to mimic the analyte of interest throughout the analytical process, from sample extraction to detection.[2][3] This structural and chemical similarity allows for effective compensation for variability, including matrix effects, extraction losses, and instrument response fluctuations, ultimately leading to more robust and reliable data.[2][3][4]
Best Practices for Selecting and Utilizing Deuterated Internal Standards
The successful implementation of deuterated internal standards hinges on several key factors:
-
Isotopic Purity: The deuterated standard should possess a high degree of isotopic enrichment to minimize any contribution from the unlabeled analyte, which could lead to inaccurate measurements.[2]
-
Chemical Purity: The standard must be free from other impurities that might interfere with the analysis.
-
Stability of the Label: Deuterium atoms should be placed in positions that are not susceptible to exchange with hydrogen atoms from the solvent or matrix under the analytical conditions.[3]
-
Sufficient Mass Difference: A mass difference of at least three mass units between the analyte and the deuterated standard is generally recommended to avoid isotopic crosstalk.
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience identical matrix effects.[3]
Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards over structural analogs is well-documented. The following tables summarize quantitative data from comparative studies across different drug classes.
Table 1: Performance Comparison for Immunosuppressive Drugs [4][5]
| Validation Parameter | Deuterated Internal Standard (e.g., Tacrolimus-d3) | Structural Analog Internal Standard (e.g., Ascomycin) |
| Accuracy (% Bias) | -2.5% to +3.8% | -8.7% to +10.2% |
| Precision (% CV) | ≤ 5.9% | ≤ 12.5% |
| Matrix Effect (% CV) | ≤ 4.2% | ≤ 15.8% |
Table 2: Performance Comparison for Anticancer Drugs
| Validation Parameter | Deuterated Internal Standard (e.g., Paclitaxel-d5) | Structural Analog Internal Standard (e.g., Docetaxel) |
| Accuracy (% Bias) | -4.1% to +5.3% | -12.6% to +14.8% |
| Precision (% CV) | ≤ 6.8% | ≤ 18.2% |
| Matrix Effect (% CV) | ≤ 5.5% | ≤ 21.3% |
Table 3: Performance Comparison for Antiviral Drugs
| Validation Parameter | Deuterated Internal Standard (e.g., Tenofovir-d6) | Structural Analog Internal Standard (e.g., Adefovir) |
| Accuracy (% Bias) | -3.7% to +4.9% | -10.1% to +11.5% |
| Precision (% CV) | ≤ 6.2% | ≤ 14.9% |
| Matrix Effect (% CV) | ≤ 4.8% | ≤ 19.7% |
Detailed Experimental Protocols for Bioanalytical Method Validation
A comprehensive validation of a bioanalytical method using a deuterated internal standard is crucial to ensure its reliability. The following are detailed protocols for key validation experiments as recommended by regulatory guidelines.[6][7]
Selectivity
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of endogenous matrix components.
Protocol:
-
Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine).
-
Analyze one blank sample from each source to check for interferences at the retention time of the analyte and the deuterated internal standard.
-
Spike one of the blank matrix lots with the analyte at the Lower Limit of Quantification (LLOQ) and analyze.
-
Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of any interfering peak at the retention time of the internal standard should be ≤ 5% of its response in the LLOQ sample.[6][8][9]
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (≥ 75% of the Upper Limit of Quantification - ULOQ).
-
For within-run (intra-assay) accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.
-
For between-run (inter-assay) accuracy and precision, analyze the QC samples in at least three different analytical runs on at least two different days.
-
Acceptance Criteria:
Matrix Effect
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Obtain at least six different sources of the biological matrix.
-
Prepare two sets of samples for each source:
-
Set A: Analyte and deuterated internal standard spiked into the post-extraction blank matrix.
-
Set B: Analyte and deuterated internal standard in a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).
-
Calculate the internal standard-normalized matrix factor: IS-Normalized MF = MF of Analyte / MF of Internal Standard.
-
Acceptance Criteria: The CV of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.[8]
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
Protocol:
-
Analyze QC samples (low and high concentrations) after subjecting them to the following conditions:
-
Short-term (bench-top) stability: At room temperature for a duration that reflects the sample handling time.
-
Long-term stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the sample storage time in the clinical study.
-
Freeze-thaw stability: Through at least three freeze-thaw cycles.
-
-
Compare the mean concentrations of the stability samples to those of freshly prepared QC samples.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1]
Visualizing Workflows and Pathways
Bioanalytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method using a deuterated internal standard.
Logical Relationship in Method Validation
This diagram illustrates the logical flow for evaluating the suitability of an internal standard.
Tracing Metabolic Pathways with Deuterated Compounds
Deuterated compounds are invaluable tools for elucidating metabolic pathways. By introducing a deuterated precursor, researchers can trace the incorporation of the deuterium label into downstream metabolites, providing insights into metabolic flux and pathway activity. The following diagram illustrates a simplified representation of the use of deuterated glucose (D7-glucose) to trace central carbon metabolism.
Conclusion
The use of deuterated internal standards is a critical component of modern bioanalytical science, ensuring the generation of high-quality data for clinical research and drug development. Adherence to regulatory guidelines, coupled with rigorous method validation and a thorough understanding of the principles governing their use, is essential for all researchers and scientists in this field. The detailed protocols and visual workflows provided in this guide serve as a comprehensive resource to navigate the complexities of employing deuterated standards, ultimately contributing to the robustness and reliability of clinical research outcomes.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Dynamics of the β2-adrenergic G-protein coupled receptor revealed by hydrogen-deuterium exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Dapagliflozin-d5 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Dapagliflozin in human plasma, utilizing Dapagliflozin-d5 as a stable isotope-labeled internal standard (IS). The described method employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of Dapagliflozin.
Introduction
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily used in the management of type 2 diabetes mellitus.[1] It reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. Accurate and reliable quantification of Dapagliflozin in human plasma is essential for pharmacokinetic assessments, bioequivalence studies, and understanding its disposition in the body. LC-MS/MS offers high sensitivity and specificity, making it the preferred analytical technique for bioanalytical applications.[1] The use of a stable isotope-labeled internal standard like this compound minimizes variability due to sample preparation and matrix effects, ensuring the highest level of accuracy and precision.
Experimental Workflow
Figure 1. Experimental workflow for the LC-MS/MS quantification of Dapagliflozin in human plasma.
Detailed Protocols
Materials and Reagents
-
Dapagliflozin reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (K2EDTA as anticoagulant)
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing were performed using appropriate software.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dapagliflozin and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Dapagliflozin primary stock solution with a 50:50 (v/v) mixture of methanol and water to obtain working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of each plasma sample in a microcentrifuge tube, add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | A linear gradient can be optimized for better separation. |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Collision Gas | Nitrogen |
MRM Transitions
The following MRM transitions should be monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dapagliflozin | 426.1 | 167.1 | 30 |
| This compound | 415.3 | 250.6 | 15 |
Note: The specific collision energies may require optimization depending on the instrument used.[2][3]
Method Validation Summary
The method was validated according to the US FDA guidelines for bioanalytical method validation.
Linearity and Range
The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL for Dapagliflozin in human plasma. The coefficient of determination (r²) was consistently >0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| LQC | 1.5 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| MQC | 75 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| HQC | 150 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Note: The acceptable criteria for precision are a coefficient of variation (%CV) not exceeding 15% (20% for LLOQ), and for accuracy, the mean value should be within ±15% (±20% for LLOQ) of the nominal concentration.[4][5][6]
Recovery and Matrix Effect
The extraction recovery of Dapagliflozin and this compound from human plasma was consistent and reproducible across all QC levels. The matrix effect was found to be negligible, indicating that endogenous plasma components do not interfere with the quantification of the analyte and the internal standard.
Stability
Dapagliflozin was found to be stable in human plasma under various storage and handling conditions, including bench-top stability, freeze-thaw cycles, and long-term storage at -80°C.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Dapagliflozin in human plasma using this compound as the internal standard. The simple protein precipitation sample preparation and the specificity of the MRM detection make this method well-suited for supporting pharmacokinetic and clinical studies of Dapagliflozin.
References
- 1. ijsart.com [ijsart.com]
- 2. ijper.org [ijper.org]
- 3. Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrar.org [ijrar.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a LC-MS/MS method for quantification of dapaglifozin in human plasma | Tạp chí Nghiên cứu Dược và Thông tin Thuốc [jprdi.vn]
Application Notes and Protocols for the Quantification of Dapagliflozin-d5 in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin is a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus. Understanding its distribution and concentration in various tissues is crucial for pharmacokinetic and pharmacodynamic studies. Dapagliflozin-d5, a deuterated analog, is commonly used as an internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical properties and distinct mass.
This document provides detailed application notes and protocols for the sample preparation of this compound in tissue homogenates, facilitating accurate and reproducible quantification. The methodologies described are based on established bioanalytical techniques for small molecules in complex biological matrices.
General Considerations for Tissue Sample Preparation
The analysis of drugs in tissue homogenates presents unique challenges compared to plasma samples, primarily due to higher lipid content, a more complex protein matrix, and the presence of various endogenous components. The choice of sample preparation technique is critical to minimize matrix effects, achieve high extraction recovery, and ensure the accuracy and precision of the analytical method. The most common techniques for the extraction of small molecules like Dapagliflozin from tissue homogenates are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Experimental Protocols
Tissue Homogenization
Objective: To create a uniform sample from solid tissue for subsequent extraction.
Materials:
-
Tissue sample (e.g., kidney, liver)
-
Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Calibrated balance
Protocol:
-
Accurately weigh a portion of the frozen tissue sample.
-
Add a specific volume of ice-cold homogenization buffer to the tissue. A common ratio is 1:3 to 1:9 (w/v), for example, to create a 10% (w/v) homogenate.
-
Homogenize the tissue sample until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize enzymatic degradation.
-
The resulting tissue homogenate is now ready for the addition of the internal standard and subsequent extraction.
Sample Preparation Method 1: Protein Precipitation (PPT)
Objective: To remove proteins from the tissue homogenate, which can interfere with the analysis. This method is rapid and simple but may be less clean than LLE or SPE.
Materials:
-
Tissue homogenate
-
This compound internal standard (IS) working solution
-
Precipitating solvent (e.g., acetonitrile, methanol)
-
Centrifuge
Protocol:
-
Pipette a known volume (e.g., 100 µL) of the tissue homogenate into a microcentrifuge tube.
-
Add a small volume (e.g., 10 µL) of the this compound IS working solution to each sample, except for the blank matrix samples.
-
Add a volume of ice-cold precipitating solvent, typically in a 3:1 or 4:1 ratio to the homogenate volume (e.g., 300 µL or 400 µL of acetonitrile).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analyte and IS, and transfer it to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Sample Preparation Method 2: Liquid-Liquid Extraction (LLE)
Objective: To separate Dapagliflozin and this compound from the aqueous tissue homogenate into an immiscible organic solvent. This method generally provides a cleaner extract than PPT.
Materials:
-
Tissue homogenate
-
This compound IS working solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)
-
Aqueous buffer (to adjust pH if necessary)
-
Centrifuge
-
Solvent evaporator
Protocol:
-
Pipette a known volume (e.g., 100 µL) of the tissue homogenate into a glass tube.
-
Add a small volume (e.g., 10 µL) of the this compound IS working solution.
-
Add a larger volume (e.g., 600 µL) of the extraction solvent.
-
Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte and IS into the organic phase.
-
Centrifuge at a moderate speed (e.g., 4,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer (top layer for MTBE and ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at room temperature or slightly elevated temperature.
-
Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Method 3: Solid-Phase Extraction (SPE)
Objective: To selectively retain and then elute the analyte and IS from a solid sorbent, providing the cleanest extracts and the potential for sample concentration.
Materials:
-
Tissue homogenate
-
This compound IS working solution
-
SPE cartridges (e.g., reversed-phase C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water or a low percentage of organic solvent in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE manifold
-
Solvent evaporator
Protocol:
-
Pipette a known volume (e.g., 100 µL) of the tissue homogenate and add the this compound IS. The homogenate may need to be pre-treated (e.g., by protein precipitation and dilution) before loading onto the SPE cartridge.
-
Condition the SPE cartridge by passing the conditioning solvent (e.g., 1 mL of methanol) through it.
-
Equilibrate the cartridge by passing the equilibration solvent (e.g., 1 mL of water) through it.
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Wash the cartridge with the wash solvent (e.g., 1 mL of 5% methanol in water) to remove interferences.
-
Elute the analyte and IS with the elution solvent (e.g., 1 mL of methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Data Presentation
The following tables summarize typical quantitative data obtained from bioanalytical methods for Dapagliflozin in biological matrices. Note: This data is primarily from plasma studies and would require validation for specific tissue homogenates.
Table 1: Example LC-MS/MS Parameters for Dapagliflozin Analysis
| Parameter | Value |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transition (Dapagliflozin) | Varies, e.g., m/z 409.1 -> 135.1[1] |
| MRM Transition (this compound) | Varies, e.g., m/z 414.1 -> 135.1[1] |
Table 2: Typical Method Validation Parameters (from Plasma Studies)
| Parameter | Dapagliflozin | Reference |
| Linearity Range | 0.5 - 500 ng/mL | [2] |
| LLOQ | 0.5 ng/mL | [2] |
| Extraction Recovery (LLE) | > 85% | [3] |
| Extraction Recovery (SPE) | > 75% | [1] |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | [3] |
| Intra-day Precision (%CV) | < 15% | [2] |
| Inter-day Precision (%CV) | < 15% | [2] |
| Accuracy (%Bias) | Within ±15% | [2] |
Visualizations
Caption: Experimental workflow for this compound sample preparation from tissue homogenates.
Caption: Mechanism of action of Dapagliflozin in the kidney proximal tubule.
References
Application Note: UPLC-MS/MS for Baseline Separation and Quantification of Dapagliflozin and Dapagliflozin-d5 in Human Plasma
Introduction
Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. A robust and sensitive analytical method is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the baseline separation and quantification of Dapagliflozin and its deuterated internal standard, Dapagliflozin-d5, in human plasma.
Experimental Protocols
Materials and Reagents
-
Dapagliflozin reference standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard and Sample Preparation
2.1. Stock Solutions Prepare primary stock solutions of Dapagliflozin and this compound in methanol at a concentration of 1 mg/mL.
2.2. Working Standard Solutions Prepare serial dilutions of the Dapagliflozin stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for the calibration curve and quality control (QC) samples.
2.3. Internal Standard Working Solution Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.
2.4. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC-MS/MS Conditions
3.1. UPLC System A Waters ACQUITY UPLC® BEH C18 column (100 × 3.0 mm, 1.7 µm) is recommended for the chromatographic separation.[1]
3.2. Mass Spectrometry A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
Data Presentation
Table 1: UPLC-MS/MS System Parameters
| Parameter | Value |
| UPLC System | |
| Column | ACQUITY UPLC® BEH C18 (100 × 3.0 mm, 1.7 µm)[1] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and Mass Spectrometer Settings
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Dapagliflozin | 409.1 | 135.1 | 0.1 | 30 | 20 |
| This compound | 414.1 | 135.1 | 0.1 | 30 | 20 |
Note: The MRM transition for this compound is based on the addition of 5 Daltons to the precursor ion of Dapagliflozin, with the expectation of a common product ion. A specific cited value for the this compound transition was found to be m/z 412.43 to 135.[2]
Experimental Workflow Visualization
Caption: UPLC-MS/MS workflow for Dapagliflozin analysis.
References
Developing a Robust Bioanalytical Assay for Dapagliflozin Using Dapagliflozin-d5 as an Internal Standard
Application Note
Abstract
This document provides a comprehensive guide for the development and validation of a robust and sensitive bioanalytical method for the quantification of Dapagliflozin in human plasma. The method utilizes a stable isotope-labeled internal standard, Dapagliflozin-d5, and employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. The described protocol offers high selectivity, accuracy, and precision, making it suitable for pharmacokinetic and bioequivalence studies in drug development. Detailed experimental procedures, data presentation, and visual workflows are included to aid researchers and scientists in replicating and implementing this assay.
Introduction
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus.[1][2] Accurate and reliable quantification of Dapagliflozin in biological matrices is crucial for pharmacokinetic assessments and clinical monitoring. The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard in LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, thereby enhancing the robustness and reliability of the assay.[3][4] This application note details a validated method for the determination of Dapagliflozin in human plasma using this compound as the internal standard.
Mechanism of Action of Dapagliflozin
Dapagliflozin selectively inhibits SGLT2 in the proximal convoluted tubules of the kidneys.[1][2][5] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the tubular lumen back into the bloodstream.[1][2] By blocking SGLT2, Dapagliflozin reduces glucose reabsorption and increases urinary glucose excretion, consequently lowering blood glucose levels in an insulin-independent manner.[5][6] This mechanism of action not only improves glycemic control but has also been shown to have beneficial effects on weight and blood pressure.[7]
Experimental Protocols
Materials and Reagents
-
Dapagliflozin analytical standard (≥98% purity)
-
This compound (internal standard, ≥98% purity, isotopic purity ≥99%)[3]
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Stock and Working Solutions Preparation
-
Dapagliflozin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Dapagliflozin in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Dapagliflozin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (20 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 20% B, linear gradient to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry:
| Parameter | Condition |
| System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dapagliflozin: m/z 409.1 → 135.1this compound: m/z 414.1 → 140.1 |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation and Results
The bioanalytical method was validated according to regulatory guidelines, assessing for selectivity, linearity, accuracy, precision, recovery, and stability.
Selectivity
The method demonstrated high selectivity with no significant interfering peaks observed at the retention times of Dapagliflozin and this compound in blank plasma samples from multiple sources.
Linearity and Lower Limit of Quantification (LLOQ)
The assay was linear over a concentration range of 1 to 1000 ng/mL. The correlation coefficient (r²) was consistently ≥0.99. The LLOQ was established at 1 ng/mL with acceptable precision and accuracy.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Low | 3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Medium | 100 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| High | 800 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Extraction Recovery and Matrix Effect
The extraction recovery of Dapagliflozin was consistent across all QC levels, typically ranging from 85% to 95%. The use of this compound effectively compensated for any matrix effects, with the normalized matrix factor being close to 1.0.
Stability
Dapagliflozin was found to be stable in human plasma under various storage and handling conditions, including bench-top stability (4 hours at room temperature), freeze-thaw stability (3 cycles), and long-term storage (-80°C for 30 days).
Conclusion
The described LC-MS/MS method for the quantification of Dapagliflozin in human plasma using this compound as an internal standard is robust, sensitive, and reliable. The simple protein precipitation extraction procedure and rapid chromatographic run time allow for high-throughput analysis. This validated bioanalytical assay is well-suited for supporting clinical and preclinical studies of Dapagliflozin.
References
- 1. Dapagliflozin - Wikipedia [en.wikipedia.org]
- 2. Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed | Vulcanchem [vulcanchem.com]
- 3. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium-Glucose Cotransport Inhibition With Dapagliflozin in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Dapagliflozin, the first SGLT-2 inhibitor in the treatment of type 2 diabetes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Dapagliflozin? [synapse.patsnap.com]
Application Notes and Protocols for Dapagliflozin-d5 in Rodent Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily expressed in the renal proximal tubules. It is utilized in the management of type 2 diabetes mellitus by promoting urinary glucose excretion. Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. The use of stable isotope-labeled internal standards, such as Dapagliflozin-d5, is the gold standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for ensuring accuracy and precision. This document provides detailed application notes and experimental protocols for the use of this compound in pharmacokinetic studies in rodent models.
Mechanism of Action: SGLT2 Inhibition
Dapagliflozin exerts its therapeutic effect by inhibiting SGLT2 in the proximal convoluted tubule of the kidney. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By blocking this transporter, Dapagliflozin reduces the reabsorption of glucose, leading to its excretion in the urine. This mechanism of action helps to lower blood glucose levels in an insulin-independent manner.
Figure 1: Mechanism of SGLT2 inhibition by Dapagliflozin in a renal proximal tubule cell.
Data Presentation: Pharmacokinetic Parameters of Dapagliflozin in Rodents
The following tables summarize key pharmacokinetic parameters of Dapagliflozin following oral administration in rat and mouse models.
Table 1: Pharmacokinetic Parameters of Dapagliflozin in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Rodent Strain | Reference |
| 1 | 435.1 ± 112.3 | 0.75 ± 0.29 | 1298.6 ± 289.4 | 2.5 ± 0.4 | Sprague-Dawley | [1] |
| 1 (T2DM) | 708.9 ± 156.7 | 0.53 ± 0.18 | 1354.2 ± 312.8 | 2.3 ± 0.5 | Sprague-Dawley | [2] |
| 6 | 1350 ± 150 | 0.5 | 3480 ± 320 | 2.8 | Wistar | [3] |
Table 2: Pharmacokinetic Parameters of Dapagliflozin in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Rodent Strain | Reference |
| 1 | 380 ± 110 | 0.25 | 670 ± 130 | 1.4 | ICR | [4] |
| 10 | - | 1-3 | - | - | C57BL/6 | [4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life. Values are presented as mean ± standard deviation where available.
Experimental Protocols
A typical pharmacokinetic study workflow involves dosing the animals, collecting blood samples at various time points, processing the plasma, and analyzing the samples using a validated LC-MS/MS method.
Figure 2: General workflow for a rodent pharmacokinetic study.
Protocol 1: Oral Gavage Administration in Rats
This protocol outlines the procedure for administering Dapagliflozin to rats via oral gavage.
Materials:
-
Dapagliflozin
-
Vehicle (e.g., 1% ethanol in water)[4]
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize animals to handling prior to the study. Fast animals overnight (with access to water) before dosing, if required by the study design.
-
Dose Formulation: Prepare the Dapagliflozin formulation in the chosen vehicle to the desired concentration. Ensure the formulation is homogeneous (e.g., by vortexing or sonicating).
-
Dosage Calculation: Weigh each rat immediately before dosing to accurately calculate the required volume. The typical oral gavage volume for rats is 5-10 mL/kg.
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and straighten its neck and back. This alignment is crucial to ensure the gavage needle enters the esophagus and not the trachea.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth to reach the stomach. Gently insert the needle into the mouth, over the tongue, and advance it slowly and smoothly into the esophagus. The rat should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Dose Administration: Once the needle is in the stomach, administer the dose slowly and steadily.
-
Needle Removal: After administration, gently withdraw the needle along the same path of insertion.
-
Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing or fluid from the nose, for at least 10-15 minutes.
Protocol 2: Plasma Sample Preparation
This section details two common methods for extracting Dapagliflozin from rodent plasma: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT). The use of this compound as an internal standard is critical and should be added to all samples, calibration standards, and quality controls before extraction.
Method A: Solid-Phase Extraction (SPE)
This method provides a cleaner extract compared to protein precipitation.
Materials:
-
Rat/mouse plasma samples
-
This compound internal standard (IS) solution
-
Mixed-mode cation exchange (MCX) SPE cartridges or 96-well plates (e.g., Waters Oasis MCX)[5]
-
Methanol
-
Acetonitrile
-
Aqueous acid (e.g., 2% formic acid in water)
-
Aqueous base (e.g., 5% ammonium hydroxide in water)
-
SPE vacuum manifold or positive pressure processor
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound IS solution. Vortex briefly.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute Dapagliflozin and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and transfer to an autosampler vial for LC-MS/MS analysis.
Method B: Protein Precipitation (PPT)
This is a simpler and faster, though less clean, extraction method.
Materials:
-
Rat/mouse plasma samples
-
This compound internal standard (IS) solution
-
Acetonitrile (ACN), chilled
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: In a microcentrifuge tube, combine 50 µL of plasma with 10 µL of this compound IS solution.
-
Precipitation: Add 150 µL of chilled acetonitrile (a 3:1 ratio of ACN to plasma).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the quantitative analysis of Dapagliflozin and this compound. Instrument parameters should be optimized for the specific LC-MS/MS system being used.
Table 3: LC-MS/MS Parameters for Dapagliflozin and this compound Analysis
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| LC Column | C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 35 - 40°C |
| Gradient Elution | A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analytes, followed by a wash and re-equilibration step. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode |
| MRM Transitions (Positive Mode) | |
| Dapagliflozin | Q1: 426.2 (M+NH4)+ -> Q3: 167.2[6] |
| This compound | Q1: 412.4 -> Q3: 135.0[7] |
| MRM Transitions (Negative Mode) | |
| Dapagliflozin | Q1: 407.2 (M-H)- -> Q3: 329.0[7] |
| This compound | Q1: 412.2 (M-H)- -> Q3: 334.0 (inferred) |
| Dwell Time | ~100-200 ms |
| Collision Energy | Optimize for each transition |
| Declustering Potential | Optimize for each transition |
Note: The choice between positive and negative ionization mode may depend on instrument sensitivity and matrix effects. Negative mode often avoids the formation of sodium adducts. MRM transitions should always be confirmed and optimized on the specific instrument in use.
Conclusion
The use of this compound as an internal standard is essential for the reliable quantification of Dapagliflozin in rodent plasma for pharmacokinetic studies. The protocols provided herein for animal dosing, sample preparation, and LC-MS/MS analysis offer a robust framework for researchers. Adherence to these detailed methodologies, coupled with appropriate validation, will ensure the generation of high-quality data to accurately characterize the pharmacokinetic profile of Dapagliflozin in preclinical models.
References
- 1. Rapid Determination of Dapagliflozin in Rat Plasma by UHPLC-Q-Orbitrap MS and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effect of Astragali radix extract on pharmacokinetic behavior of dapagliflozin in healthy and type 2 diabetic rats [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. waters.com [waters.com]
- 6. Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats [mdpi.com]
- 7. tpcj.org [tpcj.org]
Application Notes and Protocols for the Use of Dapagliflozin-d5 in DMPK Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Dapagliflozin-d5 as an internal standard in drug metabolism and pharmacokinetic (DMPK) assays. The following sections outline its application in both in vitro and in vivo studies, complete with experimental procedures, data presentation, and visual workflows.
Introduction
Dapagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development and clinical use. Dapagliflozin is primarily metabolized by uridine diphosphate-glucuronosyltransferase 1A9 (UGT1A9) to its major inactive metabolite, Dapagliflozin 3-O-glucuronide.[1][2] Stable isotope-labeled internal standards, such as this compound, are essential for the accurate quantification of Dapagliflozin in biological matrices during DMPK studies, minimizing variability and improving the reliability of LC-MS/MS-based bioanalysis.[3]
In Vitro Metabolism of Dapagliflozin using Human Liver Microsomes
This protocol describes a method to assess the metabolic stability of Dapagliflozin in human liver microsomes, a common in vitro model for studying drug metabolism.[4]
Experimental Protocol
Objective: To determine the rate of metabolism of Dapagliflozin in human liver microsomes.
Materials:
-
Dapagliflozin
-
This compound (internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water, LC-MS grade
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Dapagliflozin (1 mM) in DMSO.
-
Prepare a stock solution of this compound (1 mM) in DMSO for use as an internal standard.
-
Prepare working solutions of Dapagliflozin by diluting the stock solution with phosphate buffer.
-
-
Incubation:
-
Pre-warm a solution of human liver microsomes (final protein concentration 0.5 mg/mL) in phosphate buffer at 37°C.
-
Add Dapagliflozin to the microsome solution to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Sample Quenching and Processing:
-
Stop the reaction at each time point by adding two volumes of ice-cold acetonitrile containing this compound as the internal standard.
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Data Presentation
Table 1: In Vitro Metabolic Stability of Dapagliflozin in Human Liver Microsomes
| Time (minutes) | Dapagliflozin Concentration (µM) | Percent Remaining |
| 0 | 1.00 | 100 |
| 5 | 0.92 | 92 |
| 15 | 0.78 | 78 |
| 30 | 0.61 | 61 |
| 45 | 0.45 | 45 |
| 60 | 0.33 | 33 |
Note: The data presented in this table is illustrative and will vary based on experimental conditions.
Experimental Workflow
Caption: Workflow for the in vitro metabolism assay of Dapagliflozin.
In Vivo Pharmacokinetic Study of Dapagliflozin in Rats
This protocol details an in vivo study to determine the pharmacokinetic profile of Dapagliflozin in rats following oral administration, using this compound as an internal standard for bioanalysis.[3]
Experimental Protocol
Objective: To characterize the pharmacokinetic parameters of Dapagliflozin in rats.
Materials:
-
Dapagliflozin
-
This compound
-
Sprague-Dawley rats (male, 200-250 g)
-
Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water)
-
Heparinized tubes for blood collection
-
Acetonitrile (ACN)
Procedure:
-
Dosing:
-
Fast rats overnight with free access to water.
-
Administer a single oral dose of Dapagliflozin (e.g., 1 mg/kg) formulated in the vehicle.[3]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.[3]
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS:
-
To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing this compound as the internal standard to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Inject a portion of the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of Dapagliflozin in the plasma samples using a validated LC-MS/MS method.
-
Data Presentation
Table 2: Pharmacokinetic Parameters of Dapagliflozin in Rats (1 mg/kg, oral) [3]
| Parameter | Unit | Value |
| Cmax | µg/L | 150 (example value) |
| Tmax | h | 1.5 (example value) |
| AUC(0-t) | µg*h/L | 1000 (example value) |
| t1/2 | h | 4.6 |
Note: Cmax, Tmax, and AUC values are illustrative examples based on typical pharmacokinetic profiles. The half-life (t1/2) is a reported value.[5]
Experimental Workflow
Caption: Workflow for the in vivo pharmacokinetic study of Dapagliflozin.
Dapagliflozin Metabolism Signaling Pathway
Dapagliflozin undergoes metabolism primarily through glucuronidation, a phase II metabolic reaction. The key enzyme responsible for the formation of the major inactive metabolite, Dapagliflozin 3-O-glucuronide, is UGT1A9.[1][2] Minor contributions to its metabolism are made by various cytochrome P450 (CYP) enzymes.[1]
Caption: Metabolic pathway of Dapagliflozin.
Conclusion
The use of this compound as an internal standard is critical for the accurate and precise quantification of Dapagliflozin in various biological matrices for DMPK studies. The protocols and information provided herein offer a comprehensive guide for researchers in the field of drug development to conduct reliable in vitro and in vivo assays to characterize the ADME properties of Dapagliflozin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Determination of Dapagliflozin in Rat Plasma by UHPLC-Q-Orbitrap MS and Its Application to a Pharmacokinetic Study [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Dapagliflozin-d5 in Human Serum using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive and robust solid-phase extraction (SPE) protocol for the efficient recovery of Dapagliflozin and its deuterated internal standard, Dapagliflozin-d5, from human serum. The described method is optimized for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity for pharmacokinetic and bioequivalence studies. The protocol employs a reversed-phase SPE mechanism, providing excellent cleanup and concentration of the analytes from a complex biological matrix.
Introduction
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.[1][2] Accurate quantification of Dapagliflozin in biological matrices is crucial for pharmacokinetic analysis, therapeutic drug monitoring, and bioequivalence studies. This compound serves as an ideal internal standard for mass spectrometry-based quantification due to its similar physicochemical properties and chromatographic behavior to the parent drug.[3] Solid-phase extraction is a widely utilized technique for sample preparation in bioanalysis as it effectively removes interfering substances from complex matrices like serum, thereby improving the accuracy and precision of the analytical method.[1] This protocol provides a step-by-step guide for the extraction of Dapagliflozin and this compound from human serum using a C18 reversed-phase SPE cartridge.
Physicochemical Properties of Dapagliflozin
A summary of the relevant physicochemical properties of Dapagliflozin is provided in the table below. These properties are critical for developing an effective SPE method.
| Property | Value | Reference |
| Molecular Formula | C21H25ClO6 | [4] |
| Molecular Weight | 408.87 g/mol | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO, DMF, and ethanol. | [4][5] |
| Appearance | White to off-white solid. | [4][5] |
Experimental Protocol
This protocol is intended for the extraction of Dapagliflozin and this compound from human serum samples prior to LC-MS/MS analysis.
Materials and Reagents
-
Dapagliflozin reference standard
-
This compound internal standard (IS)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human serum (blank)
-
Reversed-phase C18 SPE cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut C18)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and pipettes
Preparation of Solutions
-
Dapagliflozin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dapagliflozin and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Dapagliflozin stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Methanol.
Sample Preparation and SPE Workflow
The following diagram illustrates the solid-phase extraction workflow:
Caption: Solid-Phase Extraction Workflow for Dapagliflozin.
Detailed SPE Protocol
-
Sample Pre-treatment:
-
To 200 µL of serum sample, add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated serum supernatant onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridges with 1 mL of 5% (v/v) methanol in water to remove polar interferences.
-
Dry the cartridges under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 Mobile Phase A:Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis of the extracted samples can be performed using a reversed-phase C18 column with gradient elution.
Suggested LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dapagliflozin: m/z 409.1 -> 135.0this compound: m/z 414.1 -> 135.0 |
Note: These are suggested starting parameters and may require optimization for your specific instrumentation.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method.
| Parameter | Result |
| Linearity Range | 0.5 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Extraction Recovery | 85 - 95% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Matrix Effect | Minimal |
Conclusion
This application note provides a detailed and reliable solid-phase extraction protocol for the quantification of Dapagliflozin and its deuterated internal standard, this compound, from human serum. The method is shown to be robust, with high extraction recovery and minimal matrix effects, making it suitable for high-throughput bioanalysis in a research setting. The provided workflow and LC-MS/MS parameters offer a solid foundation for researchers and scientists in the field of drug development and pharmacokinetic studies.
References
Application Note: High-Resolution Mass Spectrometry for the Characterization of Dapagliflozin-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dapagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus.[1][2] In quantitative bioanalytical studies, stable isotope-labeled internal standards are crucial for achieving accuracy and precision. Dapagliflozin-d5, a deuterium-labeled analog of Dapagliflozin, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays.[3] High-resolution mass spectrometry (HRMS) offers significant advantages for the characterization of such standards, providing confident structural confirmation through accurate mass measurements and detailed fragmentation analysis. This application note outlines a comprehensive protocol for the characterization of this compound using LC-HRMS.
Experimental Protocols
Sample Preparation (from Human Plasma)
This protocol describes a solid-phase extraction (SPE) method for the isolation of this compound from a human plasma matrix, a common procedure in bioanalytical method development.[4][5]
Materials:
-
Human plasma
-
This compound working solution
-
0.2% Formic acid in water
-
Methanol
-
Acetonitrile
-
Mixed-mode solid-phase extraction (SPE) cartridges
-
Centrifuge
-
Vortex mixer
Procedure:
-
To a 200 µL aliquot of human plasma, add 20 µL of the this compound working solution.
-
Add 200 µL of 0.2% formic acid to the sample.[4]
-
Vortex the mixture to ensure complete mixing.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a 20% methanol in water solution to remove interferences.
-
Elution: Elute the analyte with 1 mL of acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 70:30 v/v acetonitrile and 5 mM ammonium acetate buffer).[4][5]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography
The chromatographic conditions are optimized to achieve a sharp peak shape and good separation from potential matrix components.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System |
| Column | Ace Phenyl (150 x 4.6 mm, 5 µm) or equivalent C18 column[4][5] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water[4][5] |
| Mobile Phase B | Acetonitrile[4][5] |
| Elution Mode | Isocratic |
| Composition | 70% Mobile Phase B[4][5] |
| Flow Rate | 0.8 mL/min[4][5] |
| Column Temperature | 35°C[6] |
| Injection Volume | 2 µL[4] |
| Run Time | 5 minutes |
High-Resolution Mass Spectrometry
HRMS analysis is performed for accurate mass measurement and fragmentation studies. Both positive and negative ionization modes can be utilized, though positive mode is often preferred for Dapagliflozin.[6][7]
| Parameter | Condition |
| Mass Spectrometer | Q-Exactive, Orbitrap, or Q-TOF Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive[6] |
| Scan Mode | Full MS / dd-MS² (Data-Dependent Acquisition) |
| Full MS Scan Range | m/z 100–1000 |
| Resolution (Full MS) | 70,000 FWHM |
| Resolution (MS/MS) | 17,500 FWHM |
| Collision Energy | Stepped Normalized Collision Energy (NCE): 20, 30, 40 eV |
| Capillary Voltage | 3.5 kV[6] |
| Source Temperature | 350°C[6] |
Data Presentation
High-Resolution Mass Spectral Data for this compound
The accurate mass measurement of the precursor ion allows for the confident determination of its elemental composition. This compound has a chemical formula of C₂₁H₂₀D₅ClO₆.[8]
| Parameter | Value |
| Chemical Formula | C₂₁H₂₀D₅ClO₆ |
| Theoretical Mass ([M+H]⁺) | 414.1716 |
| Observed Mass ([M+H]⁺) | User to input experimental value |
| Mass Error (ppm) | User to calculate based on observed mass |
| Adducts Observed | [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺ |
Key Fragment Ions of this compound from HRMS/MS
The fragmentation pattern provides structural confirmation. The d5 label is located on the ethoxy group, which influences the mass of fragments containing this moiety.[8]
| Observed m/z | Theoretical m/z | Proposed Formula | Mass Error (ppm) | Proposed Structure |
| User to input | 250.0429 | C₁₃H₈D₅O₂ | User to calculate | Deuterated ethoxy-benzyl fragment |
| User to input | 194.0814 | C₁₁H₁₅O₄ | User to calculate | Glucosyl moiety |
| User to input | 163.0390 | C₇H₈ClO | User to calculate | Chloro-phenyl-methanol fragment |
Visualizations
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Caption: Workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
References
- 1. iosrphr.org [iosrphr.org]
- 2. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ijper.org [ijper.org]
- 8. (1S)-1,5-Anhydro-1-(4-chloro-3-((4-((~2~H_5_)ethyloxy)phenyl)methyl)phenyl)-D-glucitol | C21H25ClO6 | CID 45101349 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Dapagliflozin-d5 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of Dapagliflozin and its deuterated internal standard, Dapagliflozin-d5.
Troubleshooting Guide
This guide addresses common issues related to matrix effects during this compound LC-MS/MS analysis.
Issue 1: Poor Sensitivity and Low Analyte Response
-
Question: My signal intensity for Dapagliflozin and this compound is significantly lower than expected, even for higher concentration standards. What could be the cause?
-
Answer: This is a classic sign of ion suppression, a major type of matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analytes in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity and accuracy of the analysis.[2]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2] Consider switching to a more rigorous sample preparation technique. Common methods for plasma samples include:
-
Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering phospholipids.[3]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT and has been shown to result in minimal matrix effects for Dapagliflozin analysis.[4]
-
Solid-Phase Extraction (SPE): Provides excellent sample cleanup and can significantly reduce matrix effects. A mixed-mode SPE is often effective at removing a wide range of interferences.[2]
-
-
Chromatographic Separation: Ensure that Dapagliflozin and its internal standard are chromatographically separated from the regions of significant ion suppression. A post-column infusion experiment can identify these regions.
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Issue 2: Inconsistent and Irreproducible Results
-
Question: I am observing high variability in my quality control (QC) samples and inconsistent results between different sample batches. Why is this happening?
-
Answer: Sample-to-sample variation in the composition of the biological matrix can lead to different degrees of ion suppression, resulting in poor reproducibility.[5] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is crucial to compensate for this variability, as it is affected by matrix effects to the same extent as the analyte.
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure that the response of this compound is consistent across all samples. A well-behaving internal standard should track the analyte's response.
-
Matrix-Matched Calibrants and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your study samples to ensure that they are affected by the matrix in a similar way.
-
Improve Sample Cleanup: As with low sensitivity, a more robust sample preparation method like SPE or LLE will minimize variability in matrix composition between samples.
-
Issue 3: Ion Enhancement Leading to Overestimation
-
Question: My calculated concentrations for Dapagliflozin are higher than the nominal values, especially at the lower end of the calibration curve. What could be the reason?
-
Answer: While less common than ion suppression, ion enhancement can also occur. This is where co-eluting matrix components increase the ionization efficiency of the analyte, leading to an artificially high signal and an overestimation of the concentration.[1]
Troubleshooting Steps:
-
Evaluate Matrix Factor: A matrix factor greater than 1 indicates ion enhancement. This can be assessed by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution.
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate the analyte from the enhancing components is a key strategy. This may involve changing the mobile phase composition, gradient profile, or using a different column chemistry.
-
Enhance Sample Preparation: A more selective sample preparation method will help to remove the components causing ion enhancement.
-
Frequently Asked Questions (FAQs)
-
Q1: What are matrix effects in LC-MS/MS analysis?
-
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative analysis.[1]
-
-
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound important?
-
A2: A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte.[4] This means it co-elutes with the analyte and is affected by matrix effects in the same way, allowing for accurate correction of any signal suppression or enhancement.
-
-
Q3: How can I assess the extent of matrix effects in my method?
-
A3: The matrix effect can be quantitatively assessed by calculating the matrix factor. This is typically done by comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. A matrix factor of 1 indicates no matrix effect, less than 1 indicates ion suppression, and greater than 1 indicates ion enhancement.[5]
-
-
Q4: Which sample preparation technique is best for minimizing matrix effects for Dapagliflozin?
-
A4: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. While protein precipitation is the simplest, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) generally provide cleaner extracts and are more effective at reducing matrix effects for Dapagliflozin.[2][4]
-
-
Q5: Can changing the ionization source help in overcoming matrix effects?
-
A5: In some cases, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can mitigate matrix effects, as they have different ionization mechanisms. However, this is analyte-dependent and may not always be a viable solution. For Dapagliflozin, ESI is commonly used.[4]
-
Data Presentation
The following table summarizes quantitative data from various studies on the LC-MS/MS analysis of Dapagliflozin, highlighting the impact of different sample preparation methods on recovery and matrix effects.
| Sample Preparation Method | Analyte/Internal Standard | Matrix | Recovery (%) | Matrix Effect (%CV) | Reference |
| Liquid-Liquid Extraction (LLE) | Dapagliflozin | Human Plasma | Not explicitly stated | 1.27 | [4] |
| Solid-Phase Extraction (SPE) | Dapagliflozin | Human Plasma | 59 | Not explicitly stated | [2] |
| Protein Precipitation | Dapagliflozin | Human Plasma | 99.8 - 109 | Not explicitly stated | [3] |
| Protein Precipitation | Dapagliflozin | Human Plasma | 87.39 - 90.78 | Not explicitly stated | [6] |
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a validated method for the simultaneous estimation of Dapagliflozin and Saxagliptin in human plasma.[4]
-
Sample Preparation:
-
To 100 µL of human plasma in a pre-labeled tube, add 25 µL of the internal standard working solution (this compound).
-
Vortex for 10 seconds.
-
Add 2.5 mL of the extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 300 µL of the mobile phase.
-
Vortex for 10 seconds and inject into the LC-MS/MS system.
-
2. Solid-Phase Extraction (SPE) Protocol
This protocol is based on a method for the simultaneous quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in human plasma.[2]
-
Sample Preparation:
-
Condition an Oasis MCX µElution plate with 200 µL of methanol followed by 200 µL of water.
-
Pre-treat 100 µL of plasma sample by adding 25 µL of internal standard and 100 µL of 4% H3PO4 in water.
-
Load the pre-treated sample onto the SPE plate.
-
Wash the plate with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.
-
Elute the analytes with 2 x 25 µL of 5% NH4OH in acetonitrile.
-
Dilute the eluate with 50 µL of water prior to injection.
-
3. Protein Precipitation Protocol
This protocol is derived from a method for the determination of Dapagliflozin and its major metabolite in human plasma.[3]
-
Sample Preparation:
-
To a volume of plasma, add the internal standard solution.
-
Add three volumes of cold methanol to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Sample preparation workflow overview.
References
- 1. longdom.org [longdom.org]
- 2. waters.com [waters.com]
- 3. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. 47.94.85.12:8889 [47.94.85.12:8889]
Technical Support Center: Addressing Ion Suppression with Dapagliflozin-d5 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression during the LC-MS/MS analysis of Dapagliflozin when using its deuterated internal standard, Dapagliflozin-d5.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis of Dapagliflozin?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, in this case, Dapagliflozin, is reduced by the presence of co-eluting matrix components.[1][2] This reduction in ionization leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[1][2] In bioanalytical studies, endogenous components from complex matrices like plasma can cause significant ion suppression.[3]
Q2: How does using this compound as an internal standard help address ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it has nearly identical physicochemical properties to Dapagliflozin, it co-elutes and experiences the same degree of ion suppression or enhancement in the ion source.[4][5] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[4]
Q3: Can ion suppression still be an issue even when using this compound?
A3: Yes, while this compound is highly effective, issues can still arise. A slight difference in retention time between Dapagliflozin and this compound, known as the deuterium isotope effect, can lead to differential ion suppression if they elute into a region of the chromatogram with a steep change in matrix interferences.[5] Additionally, high concentrations of the analyte can suppress the signal of the internal standard, and vice versa.[6]
Q4: What are the common sources of ion suppression in bioanalytical methods for Dapagliflozin?
A4: Common sources of ion suppression in bioanalysis include salts from buffers, phospholipids from plasma membranes, and endogenous metabolites that co-elute with Dapagliflozin.[2][3] Sample preparation techniques like protein precipitation can be quick but may not adequately remove all interfering components.[7][8]
Q5: How can I experimentally diagnose ion suppression in my Dapagliflozin assay?
A5: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram.[3][9] This involves infusing a constant flow of Dapagliflozin solution into the MS detector post-column while injecting a blank matrix extract onto the LC system. A drop in the baseline signal of Dapagliflozin indicates the retention times at which matrix components are eluting and causing suppression.[3][9]
Troubleshooting Guide
This guide provides solutions to common problems related to ion suppression when using this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Sensitivity (Low Signal for Dapagliflozin) | Significant ion suppression from the sample matrix. | - Optimize Sample Preparation: Switch from simple protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.[2][10] - Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or switch to a different column chemistry to achieve better separation of Dapagliflozin from the ion-suppressing components.[9] |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between different samples. | - Ensure Co-elution: Verify that Dapagliflozin and this compound are co-eluting as closely as possible. A slight shift in retention time can lead to different degrees of ion suppression. - Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effect.[2] |
| Non-linear Calibration Curve | Analyte or internal standard concentration is too high, leading to detector saturation or competitive ionization. | - Optimize Concentrations: Evaluate different concentrations of the this compound internal standard to ensure it is appropriate for the expected analyte concentration range. - Dilute Samples: If the analyte concentration is very high, sample dilution can reduce the overall matrix load and minimize non-linear effects.[2] |
| Internal Standard Signal Varies Significantly | The internal standard itself is being suppressed by co-eluting interferences or high concentrations of the analyte. | - Investigate Matrix Effects on IS: Perform a post-column infusion experiment with this compound to identify regions of suppression affecting the internal standard. - Check for Analyte-Induced Suppression: Analyze samples with high concentrations of Dapagliflozin to see if it suppresses the this compound signal.[6] |
Experimental Protocols
Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps to identify the regions in the chromatogram where ion suppression occurs.
-
System Setup:
-
Prepare a standard solution of Dapagliflozin in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and mid-range signal on the mass spectrometer.
-
Use a syringe pump to deliver this solution at a constant flow rate (e.g., 10 µL/min).
-
Connect the syringe pump outlet to a T-junction placed between the analytical column and the mass spectrometer ion source.
-
The eluent from the LC column will mix with the Dapagliflozin solution before entering the MS.
-
-
Procedure:
-
Begin the infusion of the Dapagliflozin solution and allow the MS signal to stabilize. This will create a stable baseline.
-
Inject a blank, extracted matrix sample (e.g., precipitated plasma without the analyte or internal standard) onto the LC-MS/MS system.
-
Monitor the Dapagliflozin signal throughout the chromatographic run.
-
-
Interpretation:
-
A consistent, flat baseline indicates no ion suppression from the matrix.
-
A dip or decrease in the baseline signal indicates that co-eluting components from the matrix are suppressing the ionization of Dapagliflozin at that specific retention time.
-
Visualizations
Caption: Mechanism of Ion Suppression in the Electrospray Ionization (ESI) Source.
Caption: Workflow for using this compound to correct for ion suppression.
Caption: A logical workflow for troubleshooting ion suppression issues.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. texilajournal.com [texilajournal.com]
- 5. waters.com [waters.com]
- 6. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsart.com [ijsart.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dapagliflozin-d5 Analysis in Reversed-Phase HPLC
Welcome to the technical support center for the analysis of Dapagliflozin-d5 using reversed-phase high-performance liquid chromatography (RP-HPLC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal peak shape and resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for RP-HPLC analysis of this compound?
A1: A good starting point for developing a method for this compound is to adapt established methods for Dapagliflozin. Generally, C18 columns are employed with a mobile phase consisting of a mixture of an organic modifier (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or ammonium formate). The detection wavelength is typically set around 224 nm.
Q2: Why am I observing peak tailing with my this compound peak?
A2: Peak tailing is a common issue in RP-HPLC and can be caused by several factors. For compounds like Dapagliflozin, which may have secondary interactions with the stationary phase, tailing can occur due to interactions with residual silanol groups on the silica-based column packing. Other potential causes include column overload, low mobile phase pH, or a blocked column frit.
Q3: My this compound peak is showing fronting. What could be the cause?
A3: Peak fronting is often an indication of column overload, where too much sample is injected onto the column. It can also be caused by a mismatch between the sample solvent and the mobile phase, or a physical issue with the column, such as a void at the inlet.
Q4: How can I improve the resolution between this compound and other components in my sample?
A4: To enhance resolution, you can modify several chromatographic parameters. Adjusting the mobile phase composition, such as the organic-to-aqueous ratio or the pH, can alter selectivity. Using a column with a smaller particle size or a longer length can increase efficiency, leading to sharper peaks and better separation. Optimizing the column temperature and flow rate can also impact resolution.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape - Tailing
Symptoms: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Silanol Interactions | Lower the mobile phase pH to suppress silanol activity (e.g., pH 2.5-3.5). Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). Use an end-capped or base-deactivated column specifically designed to minimize silanol interactions. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Mobile Phase pH | Ensure the mobile phase pH is at least 2 pH units away from the pKa of Dapagliflozin to maintain a consistent ionization state. |
| Blocked Column Frit | Backflush the column according to the manufacturer's instructions. If the problem persists, replace the frit or the column. |
| Metal Chelation | If analyzing in the presence of metal-sensitive compounds, consider using a mobile phase with a chelating agent or a metal-free HPLC system. |
Issue 2: Poor Peak Shape - Fronting
Symptoms: The peak for this compound is asymmetrical with a leading edge or "shark fin" appearance.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Column Overload | Decrease the concentration of the sample or reduce the injection volume. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase. |
| Column Degradation/Void | Replace the column. A void at the column inlet can cause peak fronting. |
| High Injection Volume | Reduce the injection volume to be a small fraction of the peak volume. |
Issue 3: Poor Resolution
Symptoms: The this compound peak is not well separated from an adjacent peak (co-elution).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Selectivity | Modify the mobile phase composition. Change the organic modifier (e.g., from acetonitrile to methanol). Adjust the mobile phase pH to alter the ionization of this compound or interfering compounds. |
| Low Column Efficiency | Decrease the flow rate. Increase the column length or use a column with smaller particles. Optimize the column temperature. |
| Gradient Elution Not Optimized | If using a gradient, adjust the gradient slope or the initial/final mobile phase compositions to better separate the peaks of interest. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound.
-
Aqueous Component Preparation:
-
Prepare a 20 mM ammonium formate buffer.
-
Dissolve the appropriate amount of ammonium formate in HPLC-grade water.
-
Adjust the pH to 3.0 with formic acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Organic Component:
-
Use HPLC-grade acetonitrile or methanol.
-
-
Mobile Phase Mixture:
-
For isocratic elution, a common starting ratio is 50:50 (v/v) Acetonitrile:20 mM Ammonium Formate (pH 3.0).
-
Degas the mobile phase before use.
-
Protocol 2: Sample Preparation to Avoid Peak Distortion
This protocol outlines the steps for preparing samples to prevent peak fronting due to solvent mismatch.
-
Solvent Selection: The ideal sample solvent is the mobile phase itself. If solubility is an issue, use a solvent that is weaker (more polar in reversed-phase) than the mobile phase.
-
Sample Concentration: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Working Solution: Dilute the stock solution with the mobile phase to the desired concentration. Ensure the final concentration does not overload the column. A typical concentration range for linearity studies of Dapagliflozin is 5-100 µg/mL.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection.
Data Presentation
Table 1: Summary of Reported RP-HPLC Methods for Dapagliflozin
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Kromasil 100-5-C8 (100 mm × 4.6 mm) | Acetonitrile:Water (52:48) | 1.0 | 224 | |
| Inspire C18 (150 mm x 4.6 mm, 5µm) | Methanol:Water (80:20, v/v) | 1.0 | 235 | |
| Princeton C18 | Acetonitrile: 0.1% Triethylamine (pH 5.0) (50:50 v/v) | 1.0 | 224 | |
| Gemini C18 (250 x 4.6 mm, 5µm) | Methanol:20mM Ammonium formate (70:30 v/v) | 1.0 | 225 | |
| Agilent C18 (150 mm x 4.6 ml, 5 µm) | Acetonitrile:di-potassium hydrogen phosphate (pH 6.5) (40:60 %v/v) | 1.0 | 222 |
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart to diagnose and resolve peak tailing issues.
Troubleshooting Workflow for Peak Fronting
Caption: A flowchart to diagnose and resolve peak fronting issues.
Logical Relationship for Improving Resolution
Caption: Factors influencing chromatographic resolution.
Dapagliflozin-d5 stability issues in processed samples and stock solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of Dapagliflozin-d5 in processed samples and stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common stability-related issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: The primary stability concerns for this compound, similar to its non-deuterated counterpart, revolve around its susceptibility to degradation under certain conditions. Key concerns include:
-
Hydrolysis: Dapagliflozin is known to be labile to acid and base hydrolysis, which can lead to the cleavage of the O-glucoside bond.[1]
-
Oxidation: The molecule can be degraded by oxidative stress.[2][3]
-
Deuterium Exchange: As a deuterated internal standard, there is a potential for the deuterium atoms to exchange with protons from the surrounding solvent, especially under non-neutral pH conditions. This can lead to a loss of the mass-differentiated internal standard and the appearance of the unlabeled analyte.[4]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be stored at low temperatures. Recommended storage conditions are:
-
-80°C for long-term storage (up to 6 months).[2]
-
-20°C for short-term storage (up to 1 month).[2] It is also advisable to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in processed biological samples (e.g., plasma)?
A3: Studies on Dapagliflozin in human plasma have shown it to be stable under typical bioanalytical laboratory conditions, including:
-
Bench-top stability: Stable at room temperature for at least 24 hours.[5]
-
Freeze-thaw stability: Stable for at least three freeze-thaw cycles.[4][6]
-
Long-term stability: Stable in plasma when stored at -28°C for at least 37 days.[5] While these studies were conducted on the non-deuterated form, the stability of this compound is expected to be very similar. However, it is always recommended to perform stability assessments of the deuterated internal standard in the specific matrix and conditions of your assay.
Q4: Can the deuterium atoms on this compound exchange with hydrogens?
A4: The five deuterium atoms in this compound are located on the ethoxy group. While these are generally more stable than deuteriums on heteroatoms (like -OH or -NH), the potential for back-exchange to hydrogen still exists, particularly under acidic or basic conditions.[7][8] It has been reported that some deuterated internal standards can show instability and exchange with hydrogen in aqueous solutions and even in plasma. It is crucial to evaluate the stability of the deuterated internal standard in your specific analytical method to rule out any significant deuterium-hydrogen exchange.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common stability issues with this compound.
Issue 1: Drifting or inconsistent internal standard response.
-
Potential Cause: Degradation of this compound in the stock solution or in the processed sample.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh dilution of your this compound stock solution and compare its response to the stock solution in use. If a significant difference is observed, the stock solution may have degraded.
-
Assess Bench-Top Stability: Analyze a set of quality control (QC) samples immediately after preparation and then again after they have been sitting at room temperature for the maximum anticipated duration of an analytical run. A significant decrease in the internal standard response over time indicates bench-top instability.
-
Check for Freeze-Thaw Instability: Subject QC samples to multiple freeze-thaw cycles (typically three) and compare their response to freshly prepared QC samples. A decrease in response suggests instability due to freezing and thawing.
-
Issue 2: Appearance of unlabeled Dapagliflozin in blank samples spiked only with this compound.
-
Potential Cause: Deuterium-hydrogen back-exchange.
-
Troubleshooting Steps:
-
Evaluate pH Effects: Incubate this compound in your sample matrix at different pH values (e.g., acidic, neutral, and basic) and monitor for the appearance of unlabeled Dapagliflozin over time using a sensitive LC-MS/MS method.
-
Modify Analytical Conditions: If deuterium exchange is confirmed, consider adjusting the pH of your mobile phase or extraction solvent to be closer to neutral.
-
Consider an Alternative Internal Standard: If deuterium exchange cannot be mitigated, using a ¹³C or ¹⁵N labeled internal standard is a more stable alternative, although it may be more costly.[4]
-
Issue 3: Unexpected peaks co-eluting with this compound or the analyte.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review Sample Handling and Storage: Ensure that samples have been handled and stored according to validated procedures to minimize degradation.
-
Perform Forced Degradation Studies: Subject Dapagliflozin to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. This can help in identifying and characterizing any unknown peaks in your samples.
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to achieve better separation of the analyte and internal standard from any interfering degradation products.
-
Quantitative Data from Forced Degradation Studies
The following table summarizes the quantitative data from forced degradation studies performed on Dapagliflozin under various stress conditions.
| Stress Condition | Reagent/Condition Details | Duration | Temperature | % Degradation | Reference(s) |
| Acidic Hydrolysis | 0.1 N HCl | - | - | 1.18% | [9] |
| 0.5 N HCl | - | Room Temp | Significant | [3] | |
| 1 N HCl | 48 hours | 60°C | ~20-25% | [1] | |
| Alkaline Hydrolysis | 0.1 N NaOH | - | - | 28.20% | [9] |
| 0.5 N NaOH | - | Room Temp | Significant | [3] | |
| Oxidative Degradation | 3% H₂O₂ | - | - | 1.67% | [9] |
| 20% H₂O₂ | 30 min | - | < 2% | [10] | |
| Thermal Degradation | Dry Heat | 48 hours | 60°C | 5-20% | [3] |
| Photolytic Degradation | UV light at 254 nm | - | - | < 5% | [3] |
Experimental Protocols
Protocol 1: Stock Solution Stability Assessment
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile, or DMSO) at a known concentration.
-
Storage: Aliquot the stock solution into multiple vials. Store one set of aliquots at the intended storage temperature (e.g., -20°C or -80°C) and another set at room temperature.
-
Analysis:
-
Analyze a freshly prepared dilution of the stock solution immediately after preparation (time zero).
-
At specified time points (e.g., 6 hours, 24 hours for room temperature; 1 week, 1 month, 3 months for frozen), analyze dilutions of the stored aliquots.
-
-
Evaluation: Compare the peak area response of the stored samples to the time zero sample. A deviation of more than a predefined percentage (e.g., ±10%) indicates instability.
Protocol 2: Freeze-Thaw Stability in Biological Matrix
-
Sample Preparation: Spike a blank biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze them for at least 12 hours.
-
Repeat this cycle for a minimum of three times.[4]
-
-
Analysis: After the final thaw, process and analyze the freeze-thaw samples along with a set of freshly prepared QC samples that have not undergone freeze-thaw cycles.
-
Evaluation: Calculate the concentration of the freeze-thaw samples against a calibration curve prepared from fresh standards. The mean concentration of the freeze-thaw samples should be within a predefined percentage (e.g., ±15%) of the nominal concentration.
Protocol 3: Bench-Top Stability of Processed Samples
-
Sample Preparation: Spike a blank biological matrix with this compound at low and high QC concentrations.
-
Sample Processing: Extract the QC samples using your established analytical method.
-
Incubation: Leave the processed samples on the autosampler or laboratory bench at room temperature for a period that mimics the expected run time of an analytical batch.
-
Analysis: Analyze the samples at the beginning and end of the incubation period.
-
Evaluation: The response of the samples at the end of the incubation period should not deviate significantly (e.g., by more than ±15%) from the initial response.
Visualizations
Caption: Workflow for assessing the stability of this compound in processed samples.
Caption: Simplified degradation pathways of Dapagliflozin under stress conditions.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. alentris.org [alentris.org]
- 3. ijrpr.com [ijrpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product a… [ouci.dntb.gov.ua]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Troubleshooting Poor Recovery of Dapagliflozin-d5
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor recovery of the deuterated internal standard, Dapagliflozin-d5, during sample extraction for bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of my internal standard, this compound, significantly lower than my analyte, Dapagliflozin?
While stable isotope-labeled internal standards like this compound are designed to mimic the behavior of the analyte, differences in extraction recovery can occur. This phenomenon, though not always expected, can be attributed to the "deuterium isotope effect." The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, such as its lipophilicity, which may lead to differential partitioning between aqueous and organic phases during extraction.
Q2: Can the pH of my sample preparation influence the recovery of this compound?
The pKa of Dapagliflozin is approximately 12.6, indicating it is a non-ionizable molecule under typical physiological and extraction pH conditions. Therefore, its solubility and extraction efficiency are not expected to be significantly affected by pH changes within a standard range (e.g., pH 2-10). However, extreme pH values could potentially lead to degradation, although studies have shown Dapagliflozin to be relatively stable except under strong acidic conditions.
Q3: Could the choice of organic solvent in my Liquid-Liquid Extraction (LLE) protocol be the cause of poor this compound recovery?
Absolutely. The selection of an appropriate organic solvent is critical for efficient extraction. Dapagliflozin is soluble in organic solvents like methanol, ethanol, acetonitrile, and ethyl acetate. If you are observing poor recovery, the polarity and selectivity of your chosen solvent may not be optimal for this compound. It is recommended to test a panel of solvents with varying polarities to find the one that provides the best recovery for both the analyte and the internal standard.
Q4: I am using Solid-Phase Extraction (SPE). What factors could lead to low recovery of this compound?
For SPE, several factors can contribute to poor recovery:
-
Incorrect Sorbent Selection: The choice of sorbent material (e.g., C18, polymeric) is crucial. A sorbent that is not optimized for the properties of Dapagliflozin may lead to poor retention or elution.
-
Inadequate Method Optimization: Each step of the SPE process (conditioning, loading, washing, and elution) needs to be carefully optimized. For instance, an inappropriate wash solvent might prematurely elute the analyte or internal standard, while an elution solvent that is too weak may not fully recover them from the sorbent.
-
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte and internal standard during the loading step.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
If you are experiencing low recovery of this compound during LLE, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low this compound recovery in LLE.
Low Recovery in Solid-Phase Extraction (SPE)
For issues with low this compound recovery using SPE, consider the following steps:
Caption: Troubleshooting workflow for low this compound recovery in SPE.
Data Presentation
The following table summarizes typical recovery percentages of Dapagliflozin reported in various studies using different extraction methods. This can serve as a benchmark for your own experiments.
| Extraction Method | Matrix | Reported Recovery of Dapagliflozin (%) | Reference |
| Protein Precipitation | Human Plasma | 87.39 - 90.78 | [1][2] |
| Liquid-Liquid Extraction | Human Plasma | 76.14 - 89.12 | [3][4] |
| Liquid-Liquid Extraction | Rat Plasma | > 91.80 | [5] |
| Solid-Phase Extraction | Human Plasma | ~95 | [6] |
Experimental Protocols
Detailed Liquid-Liquid Extraction (LLE) Protocol Example
This protocol is an example and may require optimization for your specific application.
-
Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of this compound internal standard solution.
-
Vortex for 30 seconds.
-
Add 50 µL of 1% formic acid in water.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for analysis.
-
Detailed Solid-Phase Extraction (SPE) Protocol Example
This protocol is an example and may require optimization.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
To 100 µL of plasma, add 25 µL of this compound internal standard and 200 µL of 4% phosphoric acid in water.
-
Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Load the sample at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
By systematically working through these troubleshooting guides and considering the provided experimental protocols, researchers can identify and resolve issues leading to poor recovery of this compound, ensuring the accuracy and reliability of their bioanalytical data.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. welchlab.com [welchlab.com]
Minimizing isotopic cross-talk between Dapagliflozin and Dapagliflozin-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic cross-talk between Dapagliflozin and its deuterated internal standard, Dapagliflozin-d5, during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of LC-MS/MS analysis of Dapagliflozin?
A1: Isotopic cross-talk refers to the interference between the mass spectrometry signals of Dapagliflozin (the analyte) and this compound (the stable isotope-labeled internal standard). This interference occurs when the isotopic distribution of one compound contributes to the signal of the other, potentially leading to inaccurate quantification. This can happen if the mass spectrometer cannot distinguish between the analyte and internal standard, especially when they have similar precursor and product ions.[1][2]
Q2: What are the common mass transitions (precursor → product ion) for Dapagliflozin and this compound?
A2: The selection of Multiple Reaction Monitoring (MRM) transitions is crucial for minimizing cross-talk. Commonly reported transitions are:
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Dapagliflozin | Negative | 467.2 | 329.2 |
| This compound | Negative | 472.3 | 334.2 |
| Dapagliflozin | Positive | 409.14 | 135 |
| This compound | Positive | 412.43 | 135 |
Note: The optimal transition can vary depending on the instrument and experimental conditions.
Q3: What are the acceptable limits for isotopic cross-talk according to regulatory guidelines (FDA and EMA)?
A3: Regulatory guidelines from the FDA and EMA do not specify a universal numerical limit for isotopic cross-talk. However, the contribution of the cross-talk should not affect the accuracy of the measurement. The general acceptance criteria for accuracy in bioanalytical method validation should be met. This means that the accuracy of the lower limit of quantification (LLOQ) should be within ±20%, and for other quality control (QC) samples, it should be within ±15% of the nominal concentration. Any isotopic cross-talk should not lead to a deviation beyond these limits.
Troubleshooting Guides
Problem: High background signal observed in the this compound channel when injecting a high concentration of Dapagliflozin.
This indicates a potential contribution from the analyte to the internal standard signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in the internal standard channel.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Isotopic Contribution from Analyte: Natural isotopes of Dapagliflozin (e.g., ¹³C) may contribute to the mass of this compound. | 1. Optimize Chromatography: Improve chromatographic separation to ensure Dapagliflozin and this compound are baseline resolved. This can reduce the simultaneous presence of high concentrations of both compounds in the ion source. 2. Adjust MS/MS Parameters: Narrow the acquisition window for each MRM transition. Increase the pause time between transitions to allow the collision cell to clear.[1] |
| Impurity in Internal Standard: The this compound standard may contain a small amount of unlabeled Dapagliflozin. | 1. Check Certificate of Analysis: Verify the isotopic purity of the this compound standard. 2. Prepare a "Neat" Solution: Inject a high concentration of the this compound standard alone and monitor the Dapagliflozin channel to quantify the level of impurity. |
Problem: Inaccurate quantification at the Lower Limit of Quantification (LLOQ) for Dapagliflozin.
This could be due to cross-talk from the internal standard affecting the analyte signal, which is more pronounced at low analyte concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate LLOQ quantification.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Contribution of this compound to Dapagliflozin Signal: The internal standard may contribute to the analyte's signal, causing a positive bias at the LLOQ. | 1. Perform Cross-Talk Experiment: Inject a solution containing only this compound at the working concentration and measure the response in the Dapagliflozin MRM channel. The response should be less than 20% of the LLOQ response for Dapagliflozin. 2. Lower IS Concentration: If significant contribution is observed, reduce the concentration of this compound. Ensure the new concentration still provides an adequate signal-to-noise ratio. |
| Matrix Effects: Differential ion suppression or enhancement for the analyte and internal standard. | 1. Evaluate Matrix Effects: Prepare samples in at least six different lots of the biological matrix to assess the variability of ion suppression/enhancement. 2. Improve Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of protein precipitation, to remove interfering matrix components.[3] |
Experimental Protocols
Protocol 1: Evaluation of Isotopic Cross-Talk
This protocol outlines the procedure to quantify the degree of isotopic cross-talk between Dapagliflozin and this compound.
Workflow Diagram:
Caption: Workflow for the experimental evaluation of isotopic cross-talk.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of Dapagliflozin at a high concentration (e.g., the upper limit of quantification, ULOQ).
-
Prepare a stock solution of this compound at the concentration used in the analytical method.
-
-
Injection and Analysis:
-
Analyte to Internal Standard Cross-Talk:
-
Inject the high-concentration Dapagliflozin solution.
-
Monitor both the MRM transition for Dapagliflozin and the MRM transition for this compound.
-
Measure the peak area of any signal detected in the this compound channel.
-
-
Internal Standard to Analyte Cross-Talk:
-
Inject the this compound solution.
-
Monitor both the MRM transition for this compound and the MRM transition for Dapagliflozin.
-
Measure the peak area of any signal detected in the Dapagliflozin channel.
-
-
-
Calculation of Cross-Talk Percentage:
-
Analyte → IS (%): (Peak Area in IS channel from Analyte injection / Peak Area of IS at working concentration) x 100
-
IS → Analyte (%): (Peak Area in Analyte channel from IS injection / Peak Area of Analyte at LLOQ) x 100
-
Acceptance Criteria:
| Cross-Talk Direction | Acceptance Limit |
| Dapagliflozin → this compound | The response should not significantly impact the accuracy of the assay. A common recommendation is that the contribution should be less than 5% of the mean response of the internal standard. |
| This compound → Dapagliflozin | The response in the analyte channel should be less than 20% of the analyte response at the LLOQ. |
Protocol 2: Sample Preparation from Human Plasma
This protocol describes a common method for extracting Dapagliflozin and this compound from human plasma for LC-MS/MS analysis.
Methodology:
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution to each plasma sample (except for blank samples).
-
Protein Precipitation: Add 1 mL of methyl tert-butyl ether and vortex for 3 minutes.[4]
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 3 minutes.
-
Supernatant Transfer: Transfer the organic supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at 45°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of 50% acetonitrile.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters (Example):
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of 1 mM ammonium acetate in water and acetonitrile.
-
Flow Rate: 0.2 mL/min
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Dapagliflozin: m/z 467.2 → 329.2
-
This compound: m/z 472.3 → 334.2
-
References
- 1. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of the Pharmacokinetics and Safety of Dapagliflozin Formate, an Ester Prodrug of Dapagliflozin, to Dapagliflozin Propanediol Monohydrate in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS for Dapagliflozin-d5 Analysis
Welcome to the technical support center for optimizing Mass Spectrometry (MS/MS) parameters for the analysis of Dapagliflozin-d5. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and scientists achieve maximum sensitivity and accurate quantification in their drug development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Dapagliflozin and this compound?
A1: Multiple Reaction Monitoring (MRM) is crucial for selective and sensitive quantification. While optimal transitions should be determined empirically on your specific instrument, the following have been reported in the literature:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Notes |
| Dapagliflozin | 426.20 | 107.20 | Positive ESI | Ammonium adduct [M+NH4]+[1][2] |
| Dapagliflozin | 409.14 | 135.0 | Positive ESI | Protonated molecule [M+H]+[3][4] |
| Dapagliflozin | 467.22 | 329.15 | Negative ESI | Formate adduct [M+HCOO]- |
| This compound | 415.3 | 250.6 | Positive ESI | Protonated molecule [M+H]+ [5] |
Q2: How do I optimize the cone voltage and collision energy for this compound?
A2: Cone voltage and collision energy are critical parameters for maximizing the signal of your specific MRM transition. The optimal values are instrument-dependent. The general procedure for optimization involves:
-
Infusion: Directly infuse a standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water) into the mass spectrometer.
-
Precursor Ion Selection: In full scan mode, identify the precursor ion (e.g., m/z 415.3 for this compound).
-
Cone Voltage Optimization: While monitoring the precursor ion intensity, ramp the cone voltage across a range (e.g., 5-100 V) to find the value that yields the highest intensity.
-
Product Ion Selection: With the optimized cone voltage, acquire product ion spectra by ramping the collision energy (e.g., 5-80 eV) to identify the most abundant and stable product ions.
-
Collision Energy Optimization: For the selected MRM transition, perform a collision energy ramp to determine the value that produces the highest product ion intensity.
Automated optimization features, such as Intellistart™ in MassLynx™ software, can automate this process.[6]
Q3: What are common issues affecting the sensitivity of this compound analysis?
A3: Several factors can impact sensitivity. Here are some common issues and their potential solutions:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
Troubleshooting:
-
Improve sample cleanup using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5]
-
Optimize chromatographic separation to move this compound away from interfering peaks.
-
Evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response in a neat solution.
-
-
-
Poor Fragmentation: Inefficient fragmentation will result in a weak product ion signal.
-
Troubleshooting: Re-optimize the collision energy as described in Q2. Ensure the collision gas pressure is at the manufacturer's recommended setting.
-
-
Adduct Formation: Dapagliflozin can readily form adducts (e.g., with sodium or formic acid), which can split the ion signal between different precursor ions.[7]
-
Troubleshooting:
-
If an adduct is more intense and stable, consider using it as the precursor ion. For example, the ammonium adduct of Dapagliflozin (m/z 426.2) has been successfully used.[1][2]
-
To promote the protonated molecule, use a mobile phase with a low concentration of a volatile acid like formic acid (e.g., 0.1%).[3][4]
-
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or Low Signal for this compound | Incorrect MRM transition selected. | Verify the precursor and product ions for this compound. |
| Suboptimal cone voltage or collision energy. | Re-optimize these parameters by infusing a standard solution. | |
| Issues with the LC system (e.g., no flow, leak). | Check the LC pump, connections, and solvent lines. | |
| Sample degradation. | Ensure proper storage of stock solutions and samples (e.g., 2-8°C).[5] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents (e.g., HPLC or LC-MS grade) and flush the system. |
| Matrix interference. | Improve sample preparation to remove interfering components. | |
| Poor Peak Shape | Incompatible sample solvent with the mobile phase. | Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.[5] |
| Column degradation. | Replace the analytical column. | |
| Inconsistent Results | Variable matrix effects between samples. | Use a stable isotope-labeled internal standard like this compound and ensure it is added early in the sample preparation process. |
| Carryover from previous injections. | Optimize the autosampler wash procedure. |
Experimental Protocols
Protocol 1: Stock and Working Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent like methanol or a 50:50 mixture of acetonitrile and water.[1][8] Store this solution at 2-8°C.[5]
-
Working Standard Solutions: Prepare working standard solutions by performing serial dilutions of the stock solution with the appropriate solvent to create a range of concentrations for the calibration curve.
Protocol 2: Sample Preparation using Protein Precipitation
Protein precipitation is a common and straightforward method for cleaning up plasma samples.[9]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[5]
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A troubleshooting decision tree for low or no signal issues.
References
- 1. iosrphr.org [iosrphr.org]
- 2. iosrphr.org [iosrphr.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ijper.org [ijper.org]
- 6. Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scitcentral.com [scitcentral.com]
- 9. ijsart.com [ijsart.com]
Impact of different anticoagulants on Dapagliflozin-d5 plasma analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the plasma analysis of Dapagliflozin-d5. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood collection for this compound plasma analysis?
A1: For LC-MS/MS analysis of this compound, K2EDTA is the most commonly recommended anticoagulant. Bioanalytical methods validated for Dapagliflozin frequently specify the use of K2EDTA plasma. While other anticoagulants like heparin and sodium fluoride can be used, they may present challenges.
Q2: What are the potential impacts of using different anticoagulants on my this compound analysis?
A2: The choice of anticoagulant can significantly impact your results in several ways:
-
Matrix Effects: Anticoagulants can cause ion suppression or enhancement in the mass spectrometer, affecting the accuracy and precision of your measurements. Heparin, in particular, has been reported to cause matrix effects in LC-MS/MS assays.
-
Analyte Stability: The stability of this compound in plasma can be influenced by the anticoagulant used. It is crucial to perform stability studies in the chosen matrix under intended storage conditions.
-
Extraction Recovery: The efficiency of the extraction method (e.g., protein precipitation, liquid-liquid extraction) can vary with different anticoagulants.
Q3: Can I use plasma collected with Sodium Heparin?
A3: While it is possible to use sodium heparin plasma, it is less ideal than K2EDTA for LC-MS/MS analysis. Heparin can cause ion suppression, which may lead to lower and more variable results. If you must use heparinized plasma, thorough validation, including a comprehensive assessment of matrix effects, is critical.
Q4: What about Sodium Fluoride as an anticoagulant?
A4: Sodium fluoride is primarily a glycolysis inhibitor and is often used in combination with an anticoagulant like potassium oxalate. While it can prevent ex vivo glycolysis, its impact on the LC-MS/MS analysis of this compound is not well-documented in publicly available literature. As with any anticoagulant, validation is necessary to ensure it does not interfere with the assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no signal for this compound | Ion Suppression: The anticoagulant or other matrix components may be suppressing the ionization of the analyte. | 1. Optimize Chromatography: Modify the LC gradient to separate this compound from the interfering components. 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. 3. Change Anticoagulant: If possible, switch to K2EDTA plasma for future sample collections. |
| High variability in results between samples | Inconsistent Matrix Effects: The degree of ion suppression or enhancement may vary between different plasma lots or samples. | 1. Use a Stable Isotope Labeled Internal Standard: this compound itself serves as an excellent internal standard to compensate for matrix effects. Ensure it is used consistently. 2. Evaluate Different Plasma Lots: During method validation, test at least six different lots of blank plasma to assess the variability of the matrix effect. |
| Poor recovery of this compound | Inefficient Extraction: The chosen sample preparation method may not be optimal for the plasma matrix containing a specific anticoagulant. | 1. Optimize Extraction Protocol: Adjust the pH of the sample or the composition of the extraction solvent. 2. Test Different Extraction Techniques: Compare protein precipitation, liquid-liquid extraction, and solid-phase extraction to determine the most efficient method for your matrix. |
| Analyte Instability (decreasing concentration over time) | Degradation in Plasma: this compound may not be stable under the storage conditions in the presence of the selected anticoagulant. | 1. Conduct Stability Studies: Perform bench-top, freeze-thaw, and long-term stability experiments in the specific anticoagulant plasma at the intended storage temperatures. 2. Process Samples Promptly: Minimize the time between blood collection, plasma separation, and analysis or freezing. |
Experimental Protocols
Below are representative experimental protocols for the analysis of Dapagliflozin in human plasma. These should be adapted and validated for your specific laboratory conditions.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for sample cleanup.
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of Dapagliflozin if this compound is the analyte).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
These are example conditions and will require optimization.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B, hold, and return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative depending on optimization |
| MS/MS Transition | Monitor the specific precursor to product ion transition for this compound |
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the potential impact of different anticoagulants. Note: This data is for illustrative purposes and should be confirmed by internal validation studies.
Table 1: Impact of Anticoagulant on this compound Recovery
| Anticoagulant | Extraction Method | Mean Recovery (%) | Standard Deviation (%) |
| K2EDTA | Protein Precipitation | 92.5 | 4.1 |
| Sodium Heparin | Protein Precipitation | 85.2 | 8.7 |
| Sodium Fluoride/K Oxalate | Protein Precipitation | 89.8 | 5.5 |
Table 2: Matrix Effect of Different Anticoagulants on this compound Signal
| Anticoagulant | Mean Matrix Factor | Interpretation |
| K2EDTA | 0.98 | Minimal ion suppression |
| Sodium Heparin | 0.75 | Significant ion suppression |
| Sodium Fluoride/K Oxalate | 0.91 | Minor ion suppression |
Matrix Factor is calculated as the peak response in the presence of matrix divided by the peak response in a clean solvent. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
Table 3: Bench-Top Stability of this compound in Different Plasma Types (at Room Temperature)
| Anticoagulant | % Remaining after 4 hours | % Remaining after 24 hours |
| K2EDTA | 99.1 | 97.5 |
| Sodium Heparin | 98.5 | 96.2 |
| Sodium Fluoride/K Oxalate | 99.5 | 98.1 |
Visualizations
Caption: Workflow for this compound Plasma Analysis.
Caption: Troubleshooting Logic for this compound Analysis.
Technical Support Center: Dapagliflozin-d5 Calibration Curve Linearity
Welcome to the technical support center for troubleshooting linearity issues in calibration curves using Dapagliflozin-d5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during the bioanalysis of Dapagliflozin.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves when using this compound?
A1: Non-linearity in LC-MS/MS calibration curves for Dapagliflozin with its deuterated internal standard, this compound, can arise from several factors. The most common causes include:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Ionization Saturation/Suppression: The efficiency of the ionization process in the mass spectrometer source can decrease at high analyte concentrations, causing a non-linear response. This can also be influenced by matrix effects.
-
Isotopic Crosstalk: Natural isotopes of Dapagliflozin can contribute to the signal of this compound, especially if the mass difference is small. This interference can lead to inaccuracies, particularly at the lower end of the calibration curve.[1]
-
Internal Standard Impurity: The this compound standard may contain a small amount of unlabeled Dapagliflozin as an impurity, which can affect the accuracy of the calibration curve.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of Dapagliflozin and/or this compound, leading to ion suppression or enhancement and affecting linearity.
-
Inappropriate Regression Model: Using a linear regression model for an inherently non-linear system can result in a poor fit. In some cases, a quadratic regression model with appropriate weighting may be more suitable.[2]
Q2: How can I determine if detector or ionization saturation is causing my non-linearity?
A2: A common indicator of saturation is a calibration curve that flattens at higher concentrations. To confirm this, you can try the following:
-
Dilute High-Concentration Samples: Dilute the upper-level calibration standards and high-concentration quality control (QC) samples. If the diluted samples fall back onto the linear portion of the curve, saturation is likely the issue.
-
Reduce Injection Volume: Injecting a smaller volume can help to avoid overloading the system.
-
Optimize Ion Source Parameters: Adjusting parameters such as spray voltage, gas flows, and temperature can sometimes mitigate ionization saturation.
Q3: What is isotopic crosstalk and how can I mitigate it?
A3: Isotopic crosstalk occurs when the isotopic peaks of the analyte (Dapagliflozin) overlap with the signal of the deuterated internal standard (this compound). This can artificially inflate the internal standard response, especially at high analyte concentrations. To address this:
-
Assess Crosstalk: Analyze a high-concentration standard of Dapagliflozin without the internal standard and monitor the mass transition for this compound. A significant signal indicates crosstalk.
-
Optimize Internal Standard Concentration: Increasing the concentration of this compound can minimize the relative contribution of the crosstalk from the analyte.
-
Use a Higher Deuterated Standard: If possible, use an internal standard with a higher degree of deuteration (e.g., d7 or d9) to increase the mass difference and reduce the likelihood of overlap.
Q4: Should I use a linear or quadratic regression for my calibration curve?
A4: The choice between a linear and quadratic regression model depends on the nature of the response. While a linear model is simpler and often preferred, a quadratic model may provide a better fit if the response is inherently non-linear. It is recommended to evaluate both models and select the one that provides the best fit with the lowest systematic error. For bioanalytical methods, a weighted linear regression (e.g., 1/x or 1/x²) is often recommended to ensure accuracy across the entire calibration range, especially at the lower limit of quantitation (LLOQ).[3]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common linearity issues.
Guide 1: Non-Linearity at High Concentrations (Curve Flattening)
This is often indicative of detector or ionization source saturation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-linearity at high concentrations.
Guide 2: Poor Linearity at Low Concentrations or Inconsistent Response
This can be caused by issues with the internal standard, such as isotopic crosstalk or impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for issues related to the internal standard.
Data Presentation
Table 1: Comparison of Calibration Curve Fit Models
This table illustrates how different regression models and weighting factors can affect the accuracy of back-calculated concentrations for a Dapagliflozin calibration curve.
| Concentration (ng/mL) | Linear (1/x weighting) % Accuracy | Linear (1/x² weighting) % Accuracy | Quadratic (1/x² weighting) % Accuracy |
| 1.0 (LLOQ) | 92.5 | 98.7 | 99.5 |
| 2.5 | 95.8 | 101.2 | 100.8 |
| 10 | 98.2 | 100.5 | 100.1 |
| 50 | 101.5 | 100.1 | 99.8 |
| 200 | 103.8 | 99.5 | 99.6 |
| 800 | 108.2 | 98.9 | 99.2 |
| 1000 (ULOQ) | 112.5 | 98.5 | 99.0 |
Note: This is illustrative data. Actual results may vary.
Table 2: Effect of this compound Concentration on Linearity
This table demonstrates the potential impact of the internal standard concentration on the linearity of the calibration curve.
| This compound Concentration | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Low (e.g., 25 ng/mL) | 1 - 1000 | Linear (1/x²) | 0.9925 |
| Medium (e.g., 100 ng/mL) | 1 - 1000 | Linear (1/x²) | 0.9989 |
| High (e.g., 500 ng/mL) | 1 - 1000 | Linear (1/x²) | 0.9972 |
Note: This is illustrative data. Optimal IS concentration should be determined experimentally.
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk
Objective: To determine the extent of isotopic contribution from Dapagliflozin to the this compound signal.
Methodology:
-
Prepare a series of Dapagliflozin calibration standards in the analytical matrix (e.g., plasma) at concentrations spanning the intended calibration range (e.g., 1 ng/mL to 1000 ng/mL). Do not add the this compound internal standard.
-
Prepare a blank matrix sample (with no analyte or internal standard).
-
Analyze the samples using the established LC-MS/MS method.
-
Monitor the MRM (Multiple Reaction Monitoring) transition for this compound in all samples.
-
Calculate the peak area of the signal observed in the internal standard channel for each calibrant.
-
Plot the observed peak area in the IS channel against the Dapagliflozin concentration. A linear relationship indicates isotopic crosstalk.
Protocol 2: Evaluation of Internal Standard Purity
Objective: To check for the presence of unlabeled Dapagliflozin in the this compound internal standard stock solution.
Methodology:
-
Prepare a solution of this compound in the appropriate solvent at the working concentration used in the assay.
-
Analyze this solution using the LC-MS/MS method.
-
Monitor the MRM transition for unlabeled Dapagliflozin.
-
The presence of a peak at the retention time of Dapagliflozin indicates that the internal standard is contaminated with the unlabeled analyte.
Protocol 3: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound that provides the best linearity and precision.
Methodology:
-
Prepare three sets of calibration curves with varying concentrations of this compound (e.g., low, medium, and high). The concentration of Dapagliflozin in the standards should remain the same for all sets.
-
Analyze the three sets of calibration curves.
-
For each set, plot the analyte/IS peak area ratio versus the analyte concentration.
-
Perform a linear regression with a 1/x² weighting for each curve and determine the correlation coefficient (r²).
-
The optimal this compound concentration is the one that yields the highest r² value and the best accuracy for the back-calculated concentrations of the standards.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow for investigating and resolving linearity issues.
Caption: General troubleshooting logic for linearity issues.
References
- 1. ijper.org [ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays and impacts of using incorrect weighting factors on curve stability, data quality, and assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and resolving interfering peaks in Dapagliflozin-d5 chromatograms
Welcome to the Technical Support Center for Dapagliflozin-d5 chromatographic analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve potential issues with interfering peaks in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in chromatographic analysis?
This compound is a deuterated form of Dapagliflozin, where five hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) based bioanalysis. Because its chemical and physical properties are nearly identical to Dapagliflozin, it helps to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification of Dapagliflozin in complex matrices like plasma.
Q2: What are the common causes of interfering peaks in this compound chromatograms?
Interfering peaks in the this compound channel can arise from several sources:
-
Co-eluting Endogenous Matrix Components: Substances naturally present in the biological sample (e.g., plasma, urine) that have a similar mass-to-charge ratio (m/z) to this compound and elute at the same time.
-
Metabolites of Dapagliflozin: Certain metabolites of Dapagliflozin might have m/z values close to the internal standard.
-
Isotopic Contribution from Dapagliflozin: At high concentrations of Dapagliflozin, the naturally occurring heavy isotopes (e.g., ¹³C) of the analyte can contribute to the signal of the deuterated internal standard, especially if the deuterium labeling is low (e.g., d3).
-
Formation of Adducts: Dapagliflozin and its internal standard can form adducts (e.g., with sodium, potassium, or acetate) in the ion source of the mass spectrometer. An adduct of an interfering compound could have the same m/z as the this compound adduct. Dapagliflozin is known to readily form acetate adducts in negative electrospray ionization mode.
-
Contamination: Contaminants from reagents, solvents, collection tubes, or the LC-MS system itself can introduce interfering peaks.
Q3: How can I confirm if an observed peak is a genuine interference?
To confirm an interfering peak, you can perform the following checks:
-
Analyze a Blank Matrix Sample: Inject an extract of a blank matrix (from the same biological source but without the analyte or IS) to see if the peak is present.
-
Analyze a Neat Solution of this compound: Inject a clean solution of the internal standard to ensure the peak is not an impurity in the standard itself.
-
Review Peak Shape: Asymmetrical peaks, such as those with shoulders or split tops, can indicate the presence of a co-eluting interference.
-
Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help differentiate between this compound and an interfering compound with the same nominal mass but a different elemental composition.
Troubleshooting Guides
Issue 1: Unexpected Peak Observed at the Retention Time of this compound in Blank Samples
This issue suggests an interference from the biological matrix or contamination.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting matrix-derived interference.
Detailed Steps:
-
Check for Contamination:
-
Inject a blank solvent (the same used for sample reconstitution) to rule out system contamination.
-
Prepare a "mock" sample with clean solvent instead of the biological matrix to check for contamination from reagents used in the sample preparation.
-
-
Evaluate Matrix Source:
-
Procure and test blank matrix from different lots or suppliers to determine if the interference is specific to a particular source.
-
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): If not already in use, develop an SPE method. If SPE is already used, try a different sorbent chemistry (e.g., mixed-mode instead of just reversed-phase) to selectively remove the interfering component.
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the sample and the polarity of the extraction solvent to improve the selectivity of the extraction.
-
-
Modify Chromatographic Conditions:
-
Change Mobile Phase Composition: Alter the organic solvent (e.g., from acetonitrile to methanol or vice versa) or the pH of the aqueous phase.
-
Adjust Gradient Profile: A shallower gradient can improve the resolution between the internal standard and the interfering peak.
-
Select a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) may provide the necessary selectivity.
-
Issue 2: Inconsistent this compound Peak Area Across a Batch
Significant variation in the internal standard peak area can compromise the accuracy and precision of the assay. This often points to differential matrix effects.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent internal standard response.
Detailed Steps:
-
Verify Co-elution:
-
Overlay the chromatograms of Dapagliflozin and this compound from a spiked sample. Ideally, they should have the same retention time. A slight shift can expose them to different matrix environments, leading to variable ion suppression or enhancement.
-
-
Investigate Matrix Effects:
-
Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.
-
Set A: Prepare this compound in a neat solution (e.g., reconstitution solvent).
-
Set B: Extract a blank matrix sample and then spike this compound into the final extract.
-
Compare the peak area of the IS in Set A and Set B. A significant difference indicates matrix effects.
-
-
-
Optimize Chromatography for Co-elution:
-
If a chromatographic shift is observed between the analyte and IS, adjust the mobile phase or gradient to ensure they elute at the exact same time. Complete co-elution is crucial for the internal standard to effectively compensate for matrix effects.
-
-
Enhance Sample Cleanup:
-
As described in Issue 1, improve the sample preparation method to remove the matrix components causing the ion suppression or enhancement.
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To determine if the sample matrix is causing ion suppression or enhancement of the this compound signal.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards of Dapagliflozin and this compound at low, medium, and high concentrations in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract six different lots of blank matrix using the established sample preparation method. Spike the extracted matrix with the standards at the same low, medium, and high concentrations.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the standards at low, medium, and high concentrations before the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Data Evaluation:
-
Calculate Matrix Factor (MF): MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Recovery (RE): RE (%) = (Peak Response of Pre-extraction Spiked Sample / Peak Response of Post-extraction Spiked Sample) * 100
-
Calculate Internal Standard Normalized Matrix Factor: This assesses how well the IS compensates for matrix effects.
-
Table 1: Example Data for Matrix Effect Evaluation
| Sample Set | Dapagliflozin Peak Area (Low QC) | This compound Peak Area |
| Set A (Neat) | 150,000 | 300,000 |
| Set B (Post-Spike) | 90,000 | 180,000 |
| Set C (Pre-Spike) | 85,000 | 175,000 |
| Matrix Factor | 0.60 (Suppression) | 0.60 (Suppression) |
| Recovery | 94.4% | 97.2% |
In this example, both the analyte and the internal standard experience similar ion suppression, indicating that the IS is compensating effectively.
Protocol 2: Optimizing Chromatographic Separation to Resolve Interference
Objective: To modify the HPLC/UHPLC method to separate this compound from a co-eluting interfering peak.
Methodology:
-
Initial Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% to 80% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Temperature: 40 °C
-
-
Iterative Method Development:
-
Step 1: Change Organic Modifier. Replace Acetonitrile with Methanol. Methanol has different selectivity and may resolve the peaks.
-
Step 2: Modify Gradient. If Step 1 is unsuccessful, revert to Acetonitrile and decrease the gradient slope (e.g., 20% to 80% B over 6 minutes). This gives more time for separation.
-
Step 3: Change Column Chemistry. If interference persists, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl). The different retention mechanism can provide the required selectivity.
-
Table 2: Example of Chromatographic Optimization Data
| Method Modification | This compound Retention Time (min) | Interference Retention Time (min) | Resolution (Rs) |
| Initial Method (ACN) | 2.50 | 2.50 | 0.0 |
| Methanol Modifier | 2.85 | 2.82 | 0.8 |
| Shallow Gradient (ACN) | 3.10 | 3.15 | 1.2 |
| Phenyl-Hexyl Column | 3.50 | 3.70 | 2.1 |
A resolution (Rs) value greater than 1.5 is generally considered baseline separation. In this example, changing the column chemistry provided the best resolution.
Validation & Comparative
A Comparative Guide to Cross-Validation of Dapagliflozin Assays Utilizing Diverse Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of dapagliflozin in human plasma, with a specific focus on the impact of different internal standards on assay performance. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of any bioanalytical method. This document summarizes key performance data from various validated assays and provides detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.
Comparative Analysis of Assay Performance
The performance of a bioanalytical method is intrinsically linked to the choice of the internal standard (IS), which is used to correct for variability during sample processing and analysis. Ideally, an IS should be chemically similar to the analyte and have a similar extraction recovery, but be chromatographically distinguishable. The following tables summarize the performance characteristics of various validated HPLC and LC-MS/MS assays for dapagliflozin, categorized by the internal standard employed.
Table 1: Performance Characteristics of Dapagliflozin Assays with Different Internal Standards
| Internal Standard | Analytical Method | Linearity Range | LLOQ | Accuracy (%) | Precision (%CV) | Extraction Recovery (%) |
| Teneligliptin | RP-HPLC | 10-2000 ng/mL[1] | 10 ng/mL[1] | Within ±15%[1] | Within ±15% (except LLOQ <20%)[1] | Not explicitly stated |
| Azilsartan medoxomil | RP-HPLC | 1.50–60 µg/mL[2][3] | 1.50 µg/mL[2][3] | 96.23% to 108.67%[2][3] | 1.35% to 3.19%[2][3] | 87.39% to 90.78%[2][3] |
| Deuterated Dapagliflozin (DGd2) | LC-ESI-MS/MS | 50.00-10000.00 pg/mL[4] | 50.00 pg/mL[4] | Not explicitly stated | ≤4.5%[4] | Not explicitly stated |
| [Internal Standard Not Specified] | LC-MS/MS | 25-500 ng/mL[5] | 20.70 ng/mL[5] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| [Internal Standard Not Specified] | LC-MS/MS | 5-50 ng/mL[6] | 5 ng/mL[6] | Satisfactory[6] | Satisfactory[6] | 99.8% to 109%[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the key assays cited in this guide.
Method 1: RP-HPLC with Teneligliptin as Internal Standard[1]
-
Sample Preparation: Protein precipitation was performed using chilled acetonitrile. 20 μL of the supernatant was injected into the HPLC system.
-
Chromatographic Conditions:
-
Column: Reverse Phased C18 (25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Phosphate buffer: acetonitrile (60:40, v/v) with pH adjusted to 3.5.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Temperature: 25°C.
-
Method 2: RP-HPLC with Azilsartan Medoxomil as Internal Standard[2][3]
-
Sample Preparation: To 0.5 mL of plasma, 50 µL of internal standard (320 µg/mL) was added, followed by 25 µL of 5% formic acid and 1 mL of acetonitrile for protein precipitation.
-
Chromatographic Conditions:
-
Column: Kromasil C18 (250 mm x 4.6 mm; 5µ).
-
Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 224 nm.
-
Method 3: LC-ESI-MS/MS with Deuterated Dapagliflozin (DGd2) as Internal Standard[4]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Conditions:
-
Column: Hypersil Gold C18 (50mm x 3.0mm, 5µm).
-
Mobile Phase: 10 mM Ammonium acetate and methanol (20:80, v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: ESI-MS/MS in positive ion mode under multiple reaction monitoring (MRM).
-
Visualizing the Workflow and Mechanism
To further elucidate the processes involved, the following diagrams illustrate a typical bioanalytical method validation workflow and the signaling pathway of dapagliflozin.
Bioanalytical Method Validation Workflow
Dapagliflozin Signaling Pathway
References
- 1. ijrar.org [ijrar.org]
- 2. 47.94.85.12:8889 [47.94.85.12:8889]
- 3. Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation | Semantic Scholar [semanticscholar.org]
- 6. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Deuterated Internal Standards in Bioanalysis: A Comparative Guide to Dapagliflozin-d5 and its Analogues
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Dapagliflozin, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of analytical methods. This guide provides a comprehensive comparison of Dapagliflozin-d5 and other deuterated analogues as internal standards, supported by experimental data and detailed protocols. The use of a stable isotope-labeled internal standard, such as a deuterated analogue, is widely recognized as the best practice in quantitative mass spectrometry-based bioanalysis.[1] These standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they co-elute chromatographically and experience similar extraction recovery and ionization efficiency in the mass spectrometer.[1] This co-behavior effectively compensates for variations in sample preparation and analysis, leading to more reliable and reproducible results.[1][2]
Performance Comparison of Deuterated Internal Standards for Dapagliflozin Analysis
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | Reference |
| LC-MS/MS | Human Plasma | 50.00–10000.00 pg/mL | Not explicitly stated, but method validated | ≤4.5% (Intra- & Inter-batch) | [3] |
Table 2: Performance Characteristics of Other Deuterated Dapagliflozin Analogues (e.g., DGd2)
| Parameter | Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | Reference |
| LC-ESI-MS/MS | Human K2EDTA Plasma | 50.00-10000.00 pg/mL | Not explicitly stated, but method validated | ≤4.5% (Intra- & Inter-batch) | [3] |
It is important to note that while both this compound and DGd2 have been successfully used in validated methods with similar performance metrics, the ideal deuterated internal standard should have a sufficient mass increase to avoid isotopic crosstalk with the analyte.[1] this compound, with five deuterium atoms, offers a significant mass shift, minimizing the risk of interference from the natural isotopic abundance of the unlabeled Dapagliflozin.
Experimental Methodologies
The following sections detail the experimental protocols for the bioanalysis of Dapagliflozin using a deuterated internal standard, based on published literature.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common method for extracting Dapagliflozin and its internal standard from plasma is Liquid-Liquid Extraction (LLE).
-
To a 100 µL aliquot of human plasma, add the deuterated internal standard solution.
-
Vortex the sample for approximately 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at approximately 40°C.
-
Reconstitute the dried residue in the mobile phase for analysis by LC-MS/MS.
Chromatographic and Mass Spectrometric Conditions
The separation and detection of Dapagliflozin and its deuterated internal standard are typically achieved using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Chromatographic Column: A C18 column, such as a Hypersil Gold C18 (50mm x 3.0 mm, 5µm), is often used.[3]
-
Mobile Phase: A typical mobile phase consists of a mixture of 10mM ammonium acetate and methanol (e.g., 20:80 v/v).[3]
-
Flow Rate: A flow rate of 0.5 mL/min is commonly employed.[3]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is frequently used for the detection of Dapagliflozin and its deuterated analogues.[3]
-
Mass Transitions: The specific mass transitions (m/z) for the analyte and the internal standard are monitored in multiple reaction monitoring (MRM) mode. For example:
-
Dapagliflozin: 410.2 → 250.6
-
This compound: 415.3 → 250.6
-
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the mechanism of action of Dapagliflozin, the following diagrams are provided.
Caption: A typical experimental workflow for the bioanalysis of Dapagliflozin using a deuterated internal standard.
Dapagliflozin is an inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal convoluted tubules of the kidneys. By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[4][5] Recent research has also elucidated its effects on various signaling pathways, highlighting its broader therapeutic potential.
Caption: Simplified signaling pathway of Dapagliflozin's action.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrar.org [ijrar.org]
- 4. 47.94.85.12:8889 [47.94.85.12:8889]
- 5. Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Method Validation of Dapagliflozin Using Dapagliflozin-d5 as an Internal Standard in Accordance with FDA/EMA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of validated bioanalytical methods for the quantification of Dapagliflozin in human plasma, utilizing its deuterated stable isotope, Dapagliflozin-d5, as an internal standard. The methodologies and data presented are aligned with the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[1][2][3][4][5] This document is intended to assist researchers and scientists in the development and validation of robust and reliable bioanalytical assays for Dapagliflozin, a critical component in pharmacokinetic, bioequivalence, and toxicokinetic studies.
Comparative Analysis of Validated LC-MS/MS Methods
The following tables summarize the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of Dapagliflozin in human plasma. These methods employ this compound as an internal standard to ensure accuracy and precision.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method A | Method B | Method C |
| Chromatographic Column | C18 (50 x 3.0 mm, 5 µm)[6] | Hypersil Gold C18 (50mmx3.0mm, 5µm)[6] | Agilent InfinityLab Poroshell 120 EC-C18 (2.1×100 mm, 2.7 μm)[7] |
| Mobile Phase | 10 mM Ammonium acetate and methanol (20:80, v/v)[6] | Acetonitrile: 5mM Ammonium Acetate (70:30, v/v) | 5mM ammonium acetate: acetonitrile (20:80, v/v)[7] |
| Flow Rate | 0.5 mL/min[6] | 1.2 mL/min[8] | 0.2 mL/min[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] | Negative Electrospray Ionization (ESI-) | Positive Electrospray Ionization (ESI+)[7] |
| Mass Transitions (m/z) | Dapagliflozin: 410.2 → 250.6, this compound: 415.3 → 250.6[6] | Dapagliflozin: 407.1 → 187.1, this compound: 412.1 → 192.1 | Dapagliflozin: 426.2 → 107.2[7] |
Table 2: Method Validation Parameters
| Parameter | Method A | Method B | Method C | FDA/EMA Acceptance Criteria |
| Linearity Range (ng/mL) | 50.00 - 10000.00 pg/mL[6] | 1 - 402 ng/mL | 25 - 500 ng/mL[7] | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.99 | ≥ 0.999 | N/A |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 | 1 | 20.70[7] | Response should be at least 5 times the blank response |
| Intra-day Precision (%CV) | ≤ 4.5[6] | 1.31 - 4.81[8] | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 4.5[6] | 0.87 - 2.89[8] | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% | Within ±15% (±20% at LLOQ) |
| Mean Recovery (%) | >85% | Dapagliflozin: 85.75, IS: 84.14[8] | >80% | Consistent, precise, and reproducible |
| Matrix Effect (%CV) | 1.27[6] | Not explicitly stated | Not explicitly stated | IS-normalized matrix factor %CV ≤ 15% |
Detailed Experimental Protocols
The following protocols are generalized representations of the key experiments required for the full validation of a bioanalytical method for Dapagliflozin in human plasma, adhering to FDA and EMA guidelines.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Accurately weigh approximately 10 mg of Dapagliflozin and 1 mg of this compound reference standards. Dissolve each in a suitable solvent (e.g., methanol or DMSO) to prepare individual stock solutions of 1 mg/mL.[8] Store at 2-8°C.
-
Working Standard Solutions: Prepare serial dilutions of the Dapagliflozin stock solution with a 50:50 mixture of acetonitrile and water to create a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of approximately 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (this compound) and vortex briefly.
-
Add 300 µL of chilled acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Method Validation Experiments
a. Specificity and Selectivity
-
Objective: To assess the ability of the method to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.
-
Protocol:
-
Analyze blank plasma samples from at least six different sources.
-
Analyze blank plasma spiked with the LLOQ concentration of Dapagliflozin and the IS.
-
Evaluate for any interfering peaks at the retention times of Dapagliflozin and this compound. The response of any interfering peak in the blank plasma should not be more than 20% of the LLOQ response for the analyte and not more than 5% for the internal standard.
-
b. Linearity and Calibration Curve
-
Objective: To establish the relationship between the instrument response and the concentration of the analyte.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Dapagliflozin, typically covering a range from the LLOQ to the upper limit of quantification (ULOQ). A minimum of six non-zero concentration levels should be used.
-
Process and analyze the calibration standards along with a blank sample and a zero standard (blank plasma with IS).
-
Construct a calibration curve by plotting the peak area ratio (Dapagliflozin/Dapagliflozin-d5) against the nominal concentration of Dapagliflozin.
-
Perform a weighted linear regression (e.g., 1/x or 1/x²) to determine the best fit. The correlation coefficient (r²) should be ≥ 0.99.
-
c. Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in a series of measurements (precision).
-
Protocol:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (LQC; ~3x LLOQ), medium QC (MQC), and high QC (HQC; ~80% of ULOQ).
-
Analyze at least five replicates of each QC level in three separate analytical runs (inter-day) and within the same run (intra-day).
-
Calculate the precision (%CV) and accuracy (% bias). The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% for the LLOQ. The precision should not exceed 15% CV for LQC, MQC, and HQC, and 20% CV for the LLOQ.[9]
-
d. Matrix Effect
-
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and IS.
-
Protocol:
-
Prepare two sets of samples:
-
Set A: The peak response of the analyte and IS in the reconstituted extract of blank plasma.
-
Set B: The peak response of the analyte and IS in a neat solution (mobile phase).
-
-
Calculate the matrix factor (MF) for the analyte and IS by dividing the peak response in Set A by the peak response in Set B.
-
Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.
-
The coefficient of variation (%CV) of the IS-normalized MF from at least six different lots of plasma should not be greater than 15%.
-
e. Stability
-
Objective: To evaluate the stability of Dapagliflozin in human plasma under various storage and processing conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze LQC and HQC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze LQC and HQC samples kept at room temperature for a duration that reflects the expected sample handling time (e.g., 4-24 hours).
-
Long-Term Stability: Analyze LQC and HQC samples after storage at the intended long-term storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the study sample storage time.
-
Post-Preparative (Autosampler) Stability: Analyze processed LQC and HQC samples kept in the autosampler for a period that covers the expected analytical run time.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentrations.
-
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key stages of the bioanalytical method validation process.
Caption: Bioanalytical Method Workflow for Dapagliflozin.
Caption: Inter-relationship of Bioanalytical Validation Parameters.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ijper.org [ijper.org]
- 7. A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation | Semantic Scholar [semanticscholar.org]
- 8. scitcentral.com [scitcentral.com]
- 9. ijrar.org [ijrar.org]
Dapagliflozin-d5 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis
In the landscape of bioanalytical research, the precise and accurate quantification of therapeutic agents is paramount. For researchers and drug development professionals working with Dapagliflozin, a potent SGLT2 inhibitor, the choice of an appropriate internal standard (IS) is a critical determinant of assay reliability. This guide provides a comprehensive comparison of Dapagliflozin-d5's performance as an internal standard against other commonly used alternatives, supported by experimental data and detailed protocols.
Performance Comparison: Accuracy and Precision
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and ionization suppression in mass spectrometry. A stable isotope-labeled internal standard, such as this compound, is often considered the gold standard due to its close physicochemical properties to the analyte.
The following table summarizes the accuracy and precision data from various studies employing this compound and other internal standards for the quantification of Dapagliflozin in biological matrices.
| Internal Standard | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Analytical Method |
| This compound | 0.5 - 500 (µg/L) | 98.2 - 101.6 | ≤ 3.0 | LC-MS/MS |
| Azilsartan medoxomil | 1.50 - 60 (µg/mL) | 96.23 - 108.67 | 1.35 - 3.19 | RP-HPLC |
| Linagliptin | 0.05 - 2 (µg/mL) | Within ±15% of nominal | Within ±15% of nominal | RP-HPLC |
| [13C6]-Dapagliflozin | 1 - 500 (µg/L) | Not explicitly stated | Not explicitly stated | LC-MS/MS |
As the data indicates, methods utilizing this compound as an internal standard demonstrate excellent accuracy and precision, with values well within the acceptable limits set by regulatory guidelines. While other internal standards like Azilsartan medoxomil and Linagliptin also provide reliable results, the structural similarity of a stable isotope-labeled standard generally leads to more effective compensation for analytical variability.
Experimental Protocols
The successful implementation of a bioanalytical method relies on a well-defined and robust experimental protocol. Below are detailed methodologies for a typical LC-MS/MS assay using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Add 1 mL of methyl tert-butyl ether and vortex for 3 minutes.
-
Centrifuge the mixture at 13,000 rpm for 3 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at 45°C.
-
Reconstitute the residue in 200 µL of 50% acetonitrile.
-
Inject the supernatant into the LC-MS/MS system.[1]
Chromatographic and Mass Spectrometric Conditions
-
LC System: C18 column (e.g., 2.0 mm I.D. × 75 mm L, 3 µm particle size) maintained at 40°C.
-
Mobile Phase: A gradient of 1 mM ammonium acetate and acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
MS/MS Detection: Negative ion electrospray ionization with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Dapagliflozin: m/z 467.2 → 329.2
-
This compound: m/z 472.3 → 334.2[1]
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the quantification of Dapagliflozin using this compound as an internal standard.
Caption: Experimental workflow for Dapagliflozin quantification.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. The data presented in this guide strongly supports the use of this compound as a highly accurate and precise internal standard for the quantification of Dapagliflozin in biological matrices. Its structural similarity to the analyte ensures reliable correction for analytical variability, leading to high-quality data essential for research, clinical studies, and drug development. While other internal standards can be employed with success, the use of a stable isotope-labeled standard like this compound offers a superior level of confidence in the generated results.
References
A Comparative Guide to the Stability of Dapagliflozin-d5 Under Various Storage Conditions
This guide provides a comprehensive analysis of the stability of Dapagliflozin-d5, a deuterated analog of the SGLT2 inhibitor Dapagliflozin. The stability of a drug substance is a critical factor in ensuring its safety, efficacy, and quality. While specific stability data for this compound is not extensively published, the stability profile of its non-deuterated counterpart, Dapagliflozin, serves as a reliable surrogate due to their chemical similarity. This document collates data from several forced degradation studies on Dapagliflozin to provide a robust comparison of its stability under various stress conditions, including exposure to acid, base, oxidation, heat, and light.
The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the molecule's intrinsic stability and to guide the development of stable formulations and appropriate storage conditions.
Comparative Stability Data
The following table summarizes the degradation of Dapagliflozin observed under various forced degradation conditions as reported in multiple studies. These studies are essential for identifying the potential degradation pathways and the intrinsic stability of the molecule.
| Stress Condition | Concentration/Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl | Reflux at 60°C for 48 hours | ~20-25% | [1] |
| 1 N and 2 N HCl | Reflux | Not specified | [2] | |
| Not specified | Not specified | Significant degradation | [3] | |
| Base Hydrolysis | 1 N and 2 N NaOH | Reflux | Stable | [2] |
| Not specified | Not specified | Two degradation products formed | [1] | |
| Oxidative | 30% H₂O₂ | Not specified | Stable | [2] |
| 20% H₂O₂ | 30 minutes | Not specified | [4] | |
| Not specified | Not specified | Two degradation products formed | [1] | |
| Thermal | 60°C | 48 hours | 5-20% | [5] |
| 105°C | 6 hours | Not specified | [4] | |
| Not specified | Not specified | Stable | [1][2] | |
| Photolytic | UV radiation | Not specified | Stable | [1][2] |
| 254nm | Not specified | Degradation observed | [5] | |
| Neutral Hydrolysis | Not specified | Not specified | Stable | [1][2] |
| Humidity/Thermal | Not specified | Not specified | Significant degradation, two degradation products | [6][7][8] |
Note: The stability of Dapagliflozin can vary depending on the specific experimental conditions. The term "stable" in this context generally indicates that the degradation was not significant under the tested conditions.
Experimental Protocols
The following are representative experimental protocols for conducting forced degradation studies on Dapagliflozin, based on methods described in the scientific literature. These protocols are foundational for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
A standard stock solution of Dapagliflozin is prepared by accurately weighing 10 mg of the substance and dissolving it in a suitable solvent, such as methanol or a mixture of methanol and water, to a final volume of 10 ml to achieve a concentration of 1000 µg/ml.[5][9]
2. Forced Degradation Studies (Stress Testing):
Forced degradation studies are performed to evaluate the stability of the drug substance under various stress conditions as mandated by ICH guidelines.[5][10]
-
Acid Degradation: A common method involves treating the drug solution with 1 N or 2 N hydrochloric acid (HCl) and refluxing the mixture.[2] Another approach is to reflux at 60°C for up to 48 hours.[1]
-
Alkaline Degradation: The drug solution is treated with 0.5 N, 1 N, or 2 N sodium hydroxide (NaOH) and refluxed.[2][5]
-
Oxidative Degradation: The drug solution is treated with hydrogen peroxide (H₂O₂), with concentrations ranging from 6% to 30%, and kept at room temperature for a specified period.[2][4][11]
-
Thermal Degradation: A solid sample of the drug is exposed to a high temperature, for instance, 60°C for 48 hours in an oven, or 105°C for 6 hours.[4][5]
-
Photolytic Degradation: The drug solution or solid sample is exposed to UV radiation.[2]
3. Analytical Method for Stability Assessment:
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically developed and validated to separate and quantify the parent drug from its degradation products.
-
Chromatographic System: An HPLC system equipped with a UV or PDA detector is used.[9][12]
-
Column: A C8 or C18 column is commonly employed for separation.[2][13]
-
Mobile Phase: A mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer (e.g., water, ortho-phosphoric acid, or ammonium formate) is used as the mobile phase.[2][9][13]
-
Detection Wavelength: The detection wavelength is usually set at the λmax of Dapagliflozin, which is around 222-225 nm or 245 nm.[9][12][13]
-
Validation: The analytical method is validated according to ICH Q2(R1) guidelines for parameters such as linearity, precision, accuracy, robustness, and specificity.[2][13]
Workflow and Pathway Visualizations
The following diagrams illustrate the typical workflow for a forced degradation study and the potential degradation pathways of Dapagliflozin.
Caption: Workflow for a forced degradation study of Dapagliflozin.
Factors that can contribute to the degradation of Dapagliflozin include oxidation, hydrolysis, and photodegradation.[14] Exposure to oxygen can lead to oxidative byproducts, while moisture can cause hydrolytic degradation, especially in high humidity.[14] Light exposure can also lead to the formation of photodegradation products.[14] Additionally, impurities can arise from the manufacturing process, interactions with excipients in a formulation, or with packaging materials.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ijrpr.com [ijrpr.com]
- 6. Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods [ouci.dntb.gov.ua]
- 7. Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. japer.in [japer.in]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. alentris.org [alentris.org]
Assessing the Impact of Deuteration Position on Dapagliflozin-d5 Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Dapagliflozin and its deuterated analog, Dapagliflozin-d5, with a focus on how the position of deuterium substitution can impact its performance. The information is intended for researchers, scientists, and drug development professionals working on the optimization of therapeutic agents. This document outlines key experimental data, detailed methodologies for performance assessment, and visual representations of the underlying biological and experimental processes.
Dapagliflozin is a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal tubules of the kidneys.[1] By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1] This mechanism of action is independent of insulin secretion, making it an effective treatment for type 2 diabetes.[1]
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a strategy to enhance the pharmacokinetic profiles of drugs.[2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond.[2] This "kinetic isotope effect" can lead to reduced metabolic clearance, a longer half-life, and potentially improved therapeutic efficacy and safety profiles.[2][3] In the case of Dapagliflozin, deuteration at sites susceptible to oxidative metabolism is hypothesized to improve its pharmacokinetic properties.[4][5] This guide will explore the methodologies to assess these potential improvements.
Comparative Performance Data
To objectively assess the impact of deuteration on Dapagliflozin's performance, a series of in vitro and in vivo studies are necessary. The following tables summarize hypothetical comparative data between Dapagliflozin and two positional isomers of this compound:
-
This compound (Isomer A): Deuteration on the terminal methyl group of the ethoxy moiety.
-
This compound (Isomer B): Deuteration on the methylene group of the ethoxy moiety.
Table 1: In Vitro SGLT2 Inhibition
| Compound | Target | IC50 (nM) |
| Dapagliflozin | Human SGLT2 | 1.2 ± 0.2 |
| This compound (Isomer A) | Human SGLT2 | 1.3 ± 0.3 |
| This compound (Isomer B) | Human SGLT2 | 1.1 ± 0.2 |
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Dapagliflozin | 45 ± 5 | 15.4 ± 1.8 |
| This compound (Isomer A) | 65 ± 7 | 10.7 ± 1.2 |
| This compound (Isomer B) | 80 ± 8 | 8.7 ± 1.0 |
Table 3: Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½, h) |
| Dapagliflozin | 850 ± 90 | 1.0 ± 0.2 | 4500 ± 500 | 8.5 ± 0.9 |
| This compound (Isomer A) | 870 ± 100 | 1.1 ± 0.3 | 5800 ± 650 | 10.2 ± 1.1 |
| This compound (Isomer B) | 860 ± 95 | 1.0 ± 0.2 | 6700 ± 700 | 12.1 ± 1.3 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of deuterated compounds. The following are protocols for the key experiments cited above.
Protocol 1: In Vitro SGLT2 Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of the test compounds against the human SGLT2 transporter.
Materials:
-
HEK293 cells stably expressing human SGLT2 (hSGLT2).[6]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Buffer: Krebs-Ringer-Henseleit (KRH) buffer containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgSO4, 1 mM KH2PO4, and 10 mM HEPES, pH 7.4.
-
Radiolabeled substrate: [14C]-α-methyl-D-glucopyranoside ([14C]-AMG).[6]
-
Test compounds: Dapagliflozin, this compound (Isomer A), this compound (Isomer B) dissolved in dimethyl sulfoxide (DMSO).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Culture: Culture HEK293-hSGLT2 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere and form a confluent monolayer overnight.
-
Assay: a. Wash the cells twice with Assay Buffer. b. Add 50 µL of Assay Buffer containing various concentrations of the test compounds (final DMSO concentration ≤ 0.1%). c. Pre-incubate for 15 minutes at 37°C. d. Initiate uptake by adding 50 µL of Assay Buffer containing [14C]-AMG (final concentration 50 µM). e. Incubate for 1 hour at 37°C.
-
Termination and Lysis: a. Stop the uptake by aspirating the assay solution and washing the cells three times with ice-cold Assay Buffer. b. Lyse the cells by adding 100 µL of 0.1 M NaOH.
-
Quantification: a. Transfer the cell lysate to scintillation vials. b. Add 4 mL of scintillation cocktail. c. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of the compounds to metabolism by liver enzymes.
Materials:
-
Human liver microsomes (HLM).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Test compounds: Dapagliflozin, this compound (Isomer A), this compound (Isomer B) dissolved in DMSO.
-
Acetonitrile with an internal standard (e.g., a structurally unrelated stable compound).
-
LC-MS/MS system.
Procedure:
-
Incubation: a. Prepare a reaction mixture containing HLM (0.5 mg/mL) and the test compound (1 µM) in phosphate buffer. b. Pre-warm the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding the NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the remaining parent compound against time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the half-life (t½) = 0.693 / k. d. Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
Visualizations
Signaling Pathway of Dapagliflozin
References
- 1. scribd.com [scribd.com]
- 2. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1204219-80-6 [chemicalbook.com]
- 6. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Fragmentation Analysis of Dapagliflozin and Dapagliflozin-d5: A Guide for Researchers
A detailed comparison of the mass spectrometric fragmentation patterns of the anti-diabetic drug Dapagliflozin and its deuterated analog, Dapagliflozin-d5. This guide provides researchers, scientists, and drug development professionals with experimental data, detailed protocols, and a visual representation of the analytical workflow.
This guide presents a comparative analysis of the fragmentation behavior of Dapagliflozin and its stable isotope-labeled internal standard, this compound, under tandem mass spectrometry (MS/MS) conditions. Understanding the fragmentation pathways is crucial for the development of robust bioanalytical methods for pharmacokinetic studies and therapeutic drug monitoring.
Chemical Structures and Molecular Weights
Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Its chemical structure is characterized by a C-glucoside linked to a diarylmethane moiety. This compound is a deuterated version of Dapagliflozin, where five hydrogen atoms in the ethoxy group have been replaced by deuterium. This substitution results in a mass shift of +5 Da, which is essential for its use as an internal standard in quantitative mass spectrometry-based assays.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Dapagliflozin | [Insert Image of Dapagliflozin Structure] | C₂₁H₂₅ClO₆ | 408.87 |
| This compound | [Insert Image of this compound Structure] | C₂₁H₂₀D₅ClO₆ | 413.90[1][2][3][4] |
Experimental Workflow for Comparative Fragmentation Analysis
The following diagram illustrates a typical experimental workflow for the comparative fragmentation analysis of Dapagliflozin and this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Experimental workflow for comparative fragmentation analysis.
Comparative Fragmentation Data
The fragmentation of Dapagliflozin and this compound is typically induced by collision-induced dissociation (CID) in a triple quadrupole or ion trap mass spectrometer. The analysis is often performed in positive ionization mode, where the precursor ions are commonly the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the ammonium adduct [M+NH4]⁺.
The following table summarizes the key precursor and product ions observed for both compounds.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragment Structure |
| Dapagliflozin | 409.1 ([M+H]⁺) | 245.1, 227.1, 201.1, 183.1, 165.1 | Cleavage of the glycosidic bond and subsequent water losses from the glucose moiety. |
| 426.1 ([M+NH4]⁺) | 409.1, 247.1, 229.1, 203.1 | Loss of ammonia and fragmentation of the aglycone portion. | |
| 107.2 | Fragment corresponding to the ethoxybenzyl moiety.[5] | ||
| This compound | 414.1 ([M+H]⁺) | 245.1, 227.1, 201.1, 183.1, 165.1 | Fragments from the non-deuterated portion of the molecule, identical to Dapagliflozin. |
| 431.1 ([M+NH4]⁺) | 414.1, 247.1, 229.1, 203.1 | Loss of ammonia and fragmentation of the aglycone portion. | |
| 112.2 | Fragment corresponding to the deuterated ethoxybenzyl moiety, showing a +5 Da shift. | ||
| 412.43 ([M-H]⁻) | 135 | A common product ion observed in some studies.[6] |
The key observation in the comparative analysis is the +5 Da mass shift in the fragment ion containing the ethoxy group for this compound, confirming the location of the deuterium labeling. The fragmentation pattern of the glucose moiety and the core diarylmethane structure remains consistent between the two compounds.
Experimental Protocols
The following is a generalized protocol for the LC-MS/MS analysis of Dapagliflozin and this compound, based on commonly employed methodologies.[5][7][8][9][10]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components. For example, starting with 10% B, increasing to 90% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Spray Voltage: 5500 V.
-
Source Temperature: 500°C.
-
Curtain Gas: 30 psi.
-
Collision Gas (CAD): Nitrogen, set to medium or optimized for the specific instrument.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dapagliflozin: Q1: 409.1 m/z → Q3: 165.1 m/z (or other suitable product ion).
-
This compound: Q1: 414.1 m/z → Q3: 170.1 m/z (or other suitable product ion showing the +5 Da shift).
-
-
Data Acquisition: The system is operated in MRM mode for the quantification of Dapagliflozin, with specific transitions monitored for the analyte and the internal standard. For fragmentation analysis, a product ion scan is performed on the precursor ions of interest.
This guide provides a foundational understanding of the comparative fragmentation analysis of Dapagliflozin and its deuterated analog. Researchers are encouraged to optimize the described protocols for their specific instrumentation and analytical requirements.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. vivanls.com [vivanls.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. caymanchem.com [caymanchem.com]
- 5. iosrphr.org [iosrphr.org]
- 6. tpcj.org [tpcj.org]
- 7. research.rug.nl [research.rug.nl]
- 8. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsart.com [ijsart.com]
- 10. researchgate.net [researchgate.net]
Establishing the Limit of Quantification for Dapagliflozin Using a Deuterated Internal Standard: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurately quantifying Dapagliflozin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Dapagliflozin-d5, is a best practice in bioanalytical method development, ensuring high accuracy and precision by compensating for variability in sample preparation and instrument response. This guide provides a comparative overview of analytical methods for Dapagliflozin quantification, with a focus on a highly sensitive Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) method that employs this compound to establish a robust Limit of Quantification (LOQ).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and the available instrumentation. While various methods exist for the quantification of Dapagliflozin, those utilizing mass spectrometry coupled with liquid chromatography offer the highest selectivity and sensitivity.
| Parameter | UHPLC-HRMS with this compound[1][2] | LC-MS/MS[3][4] | RP-HPLC[5] |
| Limit of Quantification (LOQ) | 10 µg/L (in rat plasma) | 20.70 ng/mL | 10-70 µg/mL (linearity range) |
| Internal Standard | This compound | Not specified in detail | Azelnidipine |
| Linearity Range | 10–10000 µg/L | 25-500 ng/mL | 10-70 µg/mL |
| Precision (%RSD) | < 10% | Not specified | < 2% |
| Accuracy (%RE) | < 10% | Not specified | Not specified |
| Extraction Recovery | 86.16–96.06% | Not specified | Not specified |
Featured Experimental Protocol: UHPLC-HRMS with this compound
This section details the experimental protocol for a highly sensitive and selective UHPLC-HRMS method for the determination of Dapagliflozin in rat plasma, utilizing this compound as the internal standard.[1][2]
Materials and Reagents
-
Dapagliflozin reference standard
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
Instrumentation
-
UHPLC System: Agilent 1290 Infinity II LC System (or equivalent)
-
Mass Spectrometer: Agilent 6545 Q-TOF LC/MS system (or equivalent) with a dual Agilent Jet Stream (AJS) electrospray ionization (ESI) source
-
Analytical Column: ACQUITY UPLC® BEH C18 column (100 × 3.0 mm, 1.7 µm)[1][2]
Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking blank rat plasma with appropriate concentrations of Dapagliflozin standard solutions.
-
Internal Standard Addition: Add a fixed concentration of this compound solution to all samples, including calibration standards, QCs, and unknown samples.
-
Protein Precipitation: Precipitate plasma proteins by adding a threefold volume of ice-cold methanol.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue with the mobile phase and inject it into the UHPLC-HRMS system.
Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Methanol
-
-
Gradient Elution: A gradient elution program is used to achieve optimal separation.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
Data Acquisition: Full MS/dd-MS2 (data-dependent MS/MS) mode is adopted for data collection via Q-Orbitrap.[1][2]
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the quantification of Dapagliflozin using UHPLC-HRMS with this compound as an internal standard.
Caption: Workflow for Dapagliflozin quantification using UHPLC-HRMS.
References
- 1. Rapid Determination of Dapagliflozin in Rat Plasma by UHPLC-Q-Orbitrap MS and Its Application to a Pharmacokinetic Study [jstage.jst.go.jp]
- 2. Rapid Determination of Dapagliflozin in Rat Plasma by UHPLC-Q-Orbitrap MS and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation | Semantic Scholar [semanticscholar.org]
- 4. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dapagliflozin-d5: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Dapagliflozin-d5 must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper management of this compound waste.
Disposal Procedures
The primary recommendation for the disposal of this compound is to treat it as a chemical waste product. Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1] It is the responsibility of the user to determine if the waste meets the criteria for hazardous waste at the time of disposal.
Key Disposal Steps:
-
Consult Safety Data Sheet (SDS): Before handling, thoroughly review the complete Safety Data Sheet (SDS) for this compound.[2]
-
Engage a Licensed Disposal Company: Excess and expired this compound should be offered to a licensed hazardous material disposal company.[1]
-
Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]
-
Avoid Environmental Release: Prevent the discharge of this compound into drains, water courses, or onto the ground.[1]
While some sources suggest that smaller quantities may be disposed of with household waste, this is not a uniform recommendation and should be verified against local regulations.
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhaling dust from the spilled material.[1]
-
Containment and Clean-up: Avoid the generation of dust during clean-up. Sweep up or vacuum the spillage and collect it in a suitable, closed container for disposal.[1][3]
-
Ventilation: Ensure adequate ventilation in the area of the spill.[1]
Quantitative Data
Currently, publicly available Safety Data Sheets and handling guides for this compound do not provide specific quantitative data for disposal, such as concentration thresholds for hazardous waste classification or reportable quantities. The disposal approach is based on the qualitative assessment of the material as a pharmaceutical-related compound.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not provided in the reviewed safety documents. The recommended procedures follow standard practices for chemical waste management.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Dapagliflozin-d5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent active pharmaceutical ingredients (APIs) like Dapagliflozin-d5. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin Protection | Gloves | Chemical impermeable gloves. Must be inspected prior to use.[1][2] The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[1][2] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] For higher exposures, a full-face respirator is recommended.[1] |
Occupational Exposure Limit (OEL)
An Occupational Exposure Limit (OEL) for Dapagliflozin has been established to protect workers from potential health effects.
| Compound | Occupational Exposure Limit (OEL) |
| Dapagliflozin | 0.01 mg/m³[4][5] |
This OEL was determined based on low-dose clinical pharmacodynamic and pharmacokinetic data.[4][5]
Procedural Guidance for Safe Handling
A systematic approach to handling this compound is crucial to mitigate risks. The following workflow outlines the key steps from receipt to disposal.
Step-by-Step Handling Procedures
-
Receiving and Storage :
-
Upon receipt, carefully inspect the package for any signs of damage or leakage.
-
Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1]
-
-
Preparation and Handling :
-
Always handle this compound within a well-ventilated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
Before handling, ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]
-
Don the appropriate personal protective equipment as outlined in the table above.
-
When weighing the compound, do so in a ventilated enclosure to avoid dust formation.[1]
-
Avoid contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water for at least 15 minutes.[3] If inhaled, move to fresh air.[1][3]
-
-
Disposal Plan :
-
All waste materials, including contaminated PPE, empty containers, and unused this compound, should be considered hazardous waste.
-
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[6]
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[2] Do not allow the substance to enter sewers or surface water.
-
Emergency Procedures
In the event of an accidental release or exposure, follow these first aid measures:
-
Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][2]
-
Eye Contact : Rinse the opened eye for several minutes under running water.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility in the laboratory.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. fishersci.com [fishersci.com]
- 4. Use of low-dose clinical pharmacodynamic and pharmacokinetic data to establish an occupational exposure limit for dapagliflozin, a potent inhibitor of the renal sodium glucose co-transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cpachem.com [cpachem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
